Tenacissoside G
Description
derivative of tenacigenin B from the plant Marsdenia tenacissima that reversed multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells; structure in first source
Properties
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJGUWKOIBIKY-SGFNNURDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tenacissoside G: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a particular focus on its mechanism of action involving the NF-κB signaling pathway. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside quantitative data and visual representations of key pathways and workflows to facilitate further research and drug development efforts.
Discovery and Natural Sources
This compound was first isolated and characterized in 2011 by Xia et al. from the stems of Marsdenia tenacissima, a plant belonging to the Apocynaceae family. This plant has a long history of use in traditional medicine in tropical and subtropical regions of Asia. The discovery was part of a broader investigation into the chemical constituents of Marsdenia tenacissima, which is known to be a rich source of C21 steroidal glycosides. In the initial publication, the compound was named Marstenacisside G.
Natural Source:
-
Plant Species: Marsdenia tenacissima (Roxb.) Wight & Arn.
-
Family: Apocynaceae
-
Part of Plant Used for Isolation: Stems and roots.[1]
The isolation of this compound and other related glycosides from Marsdenia tenacissima has highlighted this plant as a valuable natural resource for the discovery of novel therapeutic agents.
Physicochemical Properties and Structure
This compound is a polyoxypregnane glycoside. Its chemical structure has been elucidated using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H62O15 | Inferred from related compounds |
| Molecular Weight | 794.9 g/mol | Inferred from related compounds |
| Class | C21 Steroidal Glycoside | [2] |
Experimental Protocols
Isolation and Purification of this compound from Marsdenia tenacissima
The following is a generalized protocol for the isolation of this compound based on methods reported for C21 steroidal glycosides from Marsdenia tenacissima.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which is rich in glycosides, is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of chloroform-methanol to separate different fractions.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20 until a pure compound is obtained.
Structural Elucidation
The structure of this compound is determined by a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
In Vitro Anti-Inflammatory Activity Assessment
The following protocol details the investigation of this compound's effect on IL-1β-stimulated primary mouse chondrocytes.
Methodology:
-
Cell Culture: Primary mouse chondrocytes are isolated and cultured.
-
Treatment: Chondrocytes are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with interleukin-1β (IL-1β) to induce an inflammatory response.
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory mediators such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, IκBα) and catabolic enzymes (e.g., MMP-13, Collagen-II).
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against Collagen-II, followed by a fluorescently labeled secondary antibody to visualize the protein expression and localization.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and chondroprotective effects, particularly in the context of osteoarthritis.
Anti-inflammatory Effects in Osteoarthritis
In a 2023 study, this compound was shown to alleviate osteoarthritis by inhibiting the inflammatory cascade in chondrocytes.[1]
Table 2: In Vitro Effects of this compound on IL-1β-stimulated Chondrocytes
| Biomarker | Effect of this compound | Method |
| iNOS mRNA | Significantly inhibited | qPCR |
| TNF-α mRNA | Significantly inhibited | qPCR |
| IL-6 mRNA | Significantly inhibited | qPCR |
| MMP-3 mRNA | Significantly inhibited | qPCR |
| MMP-13 mRNA | Significantly inhibited | qPCR |
| Collagen-II Degradation | Significantly inhibited | Western Blot, Immunofluorescence |
| NF-κB Activation | Significantly suppressed | Western Blot |
Data is qualitative as presented in the source. For quantitative data, refer to the original publication.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the downstream inflammatory cascade.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Pharmacokinetics
A study utilizing ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) has provided pharmacokinetic data for this compound in rats.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Tmax (h) | 0.58 ± 0.20 | 0.08 ± 0.01 |
| Cmax (ng/mL) | 345.67 ± 89.45 | 1287.33 ± 245.67 |
| AUC(0-t) (ng·h/mL) | 789.34 ± 156.78 | 689.45 ± 134.23 |
| AUC(0-∞) (ng·h/mL) | 812.45 ± 167.89 | 701.23 ± 145.67 |
| t1/2 (h) | 2.34 ± 0.56 | 1.89 ± 0.45 |
| Bioavailability (%) | 22.9 | - |
Data presented as mean ± SD.
The oral bioavailability of this compound was determined to be 22.9%.
Future Directions and Conclusion
This compound stands out as a promising natural product with well-defined anti-inflammatory and chondroprotective properties. Its mechanism of action through the inhibition of the NF-κB pathway provides a solid foundation for its potential development as a therapeutic agent for inflammatory diseases, particularly osteoarthritis.
Future research should focus on:
-
Total Synthesis: Development of a synthetic route to ensure a sustainable supply for further research and potential clinical trials.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activity and to design more potent and selective analogs.
-
In-depth Preclinical Studies: Comprehensive in vivo studies in various animal models of inflammatory diseases to further validate its efficacy and safety.
-
Clinical Trials: If preclinical data are promising, progression to human clinical trials to evaluate its therapeutic potential in patients.
References
Tenacissoside G: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G, a flavonoid isolated from the roots of Marsdenia tenacissima (Roxb), has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from in vitro and in vivo studies. The primary focus is on its role in modulating the NF-κB signaling pathway in the context of osteoarthritis.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix-degrading enzymes. In inflammatory conditions such as osteoarthritis, the activation of the NF-κB pathway is a key driver of cartilage degradation and joint inflammation.
This compound intervenes in this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the translocation of p65 into the nucleus, thereby inhibiting the transcription of NF-κB target genes.[1]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on primary mouse chondrocytes stimulated with Interleukin-1β (IL-1β), a key pro-inflammatory cytokine in osteoarthritis.
Table 1: Effect of this compound on the mRNA Expression of Pro-inflammatory and Catabolic Genes in IL-1β-Stimulated Chondrocytes [1]
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| iNOS | Control | 1.0 |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound (Low Dose) | Significantly Decreased vs. IL-1β | |
| IL-1β + this compound (High Dose) | Significantly Decreased vs. IL-1β | |
| TNF-α | Control | 1.0 |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound (Low Dose) | Significantly Decreased vs. IL-1β | |
| IL-1β + this compound (High Dose) | Significantly Decreased vs. IL-1β | |
| IL-6 | Control | 1.0 |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound (Low Dose) | Significantly Decreased vs. IL-1β | |
| IL-1β + this compound (High Dose) | Significantly Decreased vs. IL-1β | |
| MMP-3 | Control | 1.0 |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound (Low Dose) | Significantly Decreased vs. IL-1β | |
| IL-1β + this compound (High Dose) | Significantly Decreased vs. IL-1β | |
| MMP-13 | Control | 1.0 |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound (Low Dose) | Significantly Decreased vs. IL-1β | |
| IL-1β + this compound (High Dose) | Significantly Decreased vs. IL-1β |
Note: Specific concentrations for low and high doses of this compound and the exact fold changes were not available in the provided search results.
Table 2: Effect of this compound on NF-κB Signaling Proteins in IL-1β-Stimulated Chondrocytes [1]
| Protein | Treatment Group | Relative Protein Expression (Ratio) |
| p-p65/p65 | Control | Baseline |
| IL-1β (10 ng/mL) | Significantly Increased | |
| IL-1β + this compound | Significantly Decreased vs. IL-1β | |
| IκBα | Control | Baseline |
| IL-1β (10 ng/mL) | Significantly Decreased | |
| IL-1β + this compound | Significantly Increased vs. IL-1β |
Experimental Protocols
In Vitro Study: IL-1β-Stimulated Primary Mouse Chondrocytes[1]
-
Cell Culture: Primary chondrocytes are isolated from the articular cartilage of mice and cultured in a suitable medium.
-
Induction of Inflammation: To mimic inflammatory conditions, chondrocytes are stimulated with recombinant mouse IL-1β (typically 10 ng/mL).
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before IL-1β stimulation.
-
Gene Expression Analysis (RT-PCR): Total RNA is extracted from the chondrocytes, and the mRNA expression levels of target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13) are quantified using real-time polymerase chain reaction (RT-PCR).
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and the protein levels of key signaling molecules (p65, p-p65, IκBα) and catabolic enzymes (MMP-13) are determined by Western blot analysis.
-
Immunofluorescence: The localization and expression of proteins like Collagen-II can be visualized using immunofluorescence staining.
In Vivo Study: Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis[1]
-
Animal Model: An osteoarthritis model is surgically induced in mice by destabilization of the medial meniscus (DMM) in one knee joint.
-
This compound Administration: Following surgery, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and for a defined duration.
-
Histological Analysis: After the treatment period, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess cartilage degradation and proteoglycan loss. The severity of osteoarthritis is often scored using a standardized system like the OARSI score.
-
Micro-CT Analysis: Micro-computed tomography (micro-CT) can be used to evaluate changes in the subchondral bone structure.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: Workflow for in vitro and in vivo studies.
References
Isolating Tenacissoside G from Marsdenia tenacissima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of Tenacissoside G, a potent C21 steroidal glycoside, from the medicinal plant Marsdenia tenacissima. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the relevant biological pathways to facilitate further research and drug development efforts.
Introduction
Marsdenia tenacissima (Roxb.) Wight et Arn., a plant utilized in traditional Chinese medicine, is a rich source of various bioactive compounds, including a class of C21 steroidal glycosides known as tenacissosides. Among these, this compound has garnered significant interest due to its potential therapeutic properties. Notably, research has demonstrated its anti-inflammatory effects, particularly in the context of osteoarthritis, through the modulation of the NF-κB signaling pathway. This guide serves as a technical resource for the efficient extraction, purification, and characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its isolation. It is important to note that while a precise yield for this compound from a specific isolation procedure was not found in the reviewed literature, the content of the structurally similar Tenacissoside H in Marsdenia tenacissima stems has been reported to range from 0.39% to 1.09% of the dry weight[1]. This range can be used as an estimation for the expected yield of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₄O₂₃ | [2] |
| Molecular Weight | 1133.2 g/mol | [2] |
| Chemical Structure | Pregnane Glycoside | [2] |
Table 2: Estimated Yields in a Typical Isolation Protocol
| Isolation Step | Starting Material (Dry Weight) | Fraction/Compound | Estimated Yield (w/w %) |
| Extraction | Marsdenia tenacissima stems | Crude Ethanol (B145695) Extract | Not Reported |
| Liquid-Liquid Partition | Crude Ethanol Extract | Ethyl Acetate (B1210297) Fraction | Not Reported |
| Column Chromatography | Ethyl Acetate Fraction | Purified this compound | 0.39% - 1.09%* |
*Note: This is an estimated yield based on the reported content of the structurally similar compound Tenacissoside H in Marsdenia tenacissima[1].
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from the stems of Marsdenia tenacissima, based on established protocols for related compounds from the same plant.
Plant Material and Extraction
-
Plant Material : Dried stems of Marsdenia tenacissima are collected and authenticated.
-
Grinding : The dried stems are ground into a coarse powder to increase the surface area for extraction.
-
Extraction : The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning : The crude ethanol extract is suspended in water and partitioned successively with a nonpolar solvent like petroleum ether to remove lipids and pigments, followed by a moderately polar solvent such as ethyl acetate to extract the glycosides.
-
Concentration : The ethyl acetate fraction, which is enriched with this compound, is concentrated under reduced pressure.
Chromatographic Purification
A multi-step chromatographic approach is employed for the purification of this compound from the ethyl acetate fraction.
-
Macroporous Resin Column Chromatography : The concentrated ethyl acetate fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95%). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Silica (B1680970) Gel Column Chromatography : Fractions enriched with this compound are pooled and further purified by silica gel column chromatography. Elution is typically performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol in a gradient manner.
-
Sephadex LH-20 Column Chromatography : To remove smaller impurities and pigments, the semi-purified fractions are subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification of this compound is achieved by preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) in water is a commonly used mobile phase. The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound.
References
Tenacissoside G: A Novel Modulator of Chondrocyte Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic inflammation and progressive degradation of articular cartilage. Chondrocytes, the sole cellular component of cartilage, play a pivotal role in the inflammatory processes that drive OA pathogenesis. Emerging research has identified Tenacissoside G, a natural flavonoid, as a potent anti-inflammatory agent with significant chondroprotective potential. This technical guide provides a comprehensive overview of the effects of this compound on chondrocyte inflammation, with a focus on its molecular mechanisms of action. This document details its inhibitory effects on key inflammatory signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for its investigation.
Introduction
Chondrocyte inflammation is a key driver of cartilage degradation in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are upregulated in the OA joint and stimulate chondrocytes to produce a cascade of inflammatory mediators and matrix-degrading enzymes. This includes the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and matrix metalloproteinases (MMPs), which collectively lead to the breakdown of the cartilage extracellular matrix and perpetuate a cycle of inflammation and degradation.
This compound is a flavonoid isolated from the medicinal plant Marsdenia tenacissima. Recent studies have highlighted its significant anti-inflammatory properties, particularly in the context of osteoarthritis. This guide synthesizes the current understanding of this compound's effects on inflamed chondrocytes, providing a valuable resource for researchers exploring novel therapeutic strategies for OA.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that are aberrantly activated in inflamed chondrocytes. The Nuclear Factor-kappa B (NF-κB) pathway is a well-established target, with emerging evidence suggesting a potential role for the Mitogen-Activated Protein Kinase (MAPK) pathway as well.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In inflamed chondrocytes, pro-inflammatory cytokines like IL-1β trigger the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates
In Vivo Efficacy of Tenacissoside G in an Osteoarthritis Model: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenacissoside G, a natural flavonoid compound, has demonstrated significant therapeutic potential in a preclinical in vivo model of osteoarthritis. Administered in a surgically-induced destabilization of the medial meniscus (DMM) mouse model, this compound was shown to mitigate the progression of osteoarthritis. The primary mechanism of action is attributed to the inhibition of the NF-κB signaling pathway, a key inflammatory cascade implicated in the pathogenesis of osteoarthritis. This document provides a comprehensive overview of the available in vivo evidence, including experimental methodologies, quantitative outcomes, and the underlying molecular pathways.
In Vivo Efficacy Data
This compound has been evaluated in a murine model of osteoarthritis, where it demonstrated a notable reduction in articular cartilage damage. The primary quantitative endpoint reported is the Osteoarthritis Research Society International (OARSI) score, a standardized histological assessment of osteoarthritis severity. While specific numerical data from the in vivo study are not publicly available in the reviewed literature, the study concluded that this compound significantly reduces the OARSI score in the DMM mouse model. Further quantitative analysis using micro-computed tomography (micro-CT) also supported the protective effect of this compound on articular cartilage.
Table 1: Summary of In Vivo Efficacy of this compound in Osteoarthritis
| Animal Model | Intervention | Key Efficacy Endpoint | Outcome | Reference |
| DMM Mouse Model | This compound | OARSI Score | Reduced articular cartilage damage and decreased OARSI score. | |
| DMM Mouse Model | This compound | Micro-CT Analysis | Indicated preventive effect on osteoarthritis development. |
Experimental Protocols
Animal Model: Destabilization of the Medial Meniscus (DMM) Mouse Model
The in vivo efficacy of this compound was assessed using the DMM mouse model, a widely accepted surgical model that recapitulates the progressive cartilage degradation seen in human osteoarthritis.
-
Species: Mouse.
-
Surgical Procedure:
-
Anesthesia is administered to the mouse.
-
A small incision is made on the medial side of the knee joint.
-
The medial meniscotibial ligament (MMTL) is transected, leading to destabilization of the medial meniscus.
-
The joint capsule and skin are sutured.
-
-
Post-Operative Care: Appropriate post-operative care is provided to the animals.
-
Study Duration: The development of osteoarthritis is typically assessed over several weeks post-surgery.
This compound Administration
While the specific dosage, route, and frequency of this compound administration in the DMM model are not detailed in the available literature, a general protocol for therapeutic intervention in this model would involve:
-
Treatment Groups:
-
Sham-operated control group.
-
DMM-operated vehicle control group.
-
DMM-operated this compound treatment group(s) (at varying doses).
-
-
Route of Administration: Likely oral gavage or intraperitoneal injection.
-
Frequency: Daily or other regular dosing schedule initiated post-surgery.
Efficacy Assessment
-
Histological Analysis:
-
At the study endpoint, knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and morphology.
-
The severity of osteoarthritis is graded using the OARSI scoring system.
-
-
Micro-Computed Tomography (Micro-CT):
-
Micro-CT imaging of the knee joints is performed to provide a three-dimensional assessment of cartilage and subchondral bone structure.
-
Signaling Pathway and Experimental Workflow Visualizations
Proposed NF-κB Signaling Pathway Inhibition by this compound in Osteoarthritis
This compound is reported to exert its anti-osteoarthritic effects by inhibiting the NF-κB signaling pathway. In vitro studies using IL-1β-stimulated chondrocytes have shown that this compound suppresses the phosphorylation of p65 and the degradation of IκBα, key events in the activation of the NF-κB cascade.
Caption: NF-κB signaling pathway in osteoarthritis and inhibition by this compound.
Tenacissoside G: A Potential Therapeutic Agent for Osteoarthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a prevalent and debilitating degenerative joint disease characterized by the progressive destruction of articular cartilage, synovial inflammation, and changes in the subchondral bone. The pathogenesis of OA involves a complex interplay of inflammatory and catabolic processes, primarily driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines trigger signaling cascades that lead to the overproduction of matrix-degrading enzymes, including matrix metalloproteinases (MMPs), and inflammatory mediators, ultimately resulting in cartilage breakdown and joint dysfunction. Current therapeutic strategies for OA are largely palliative, focusing on symptom management, and there is a critical need for disease-modifying agents that can halt or reverse the progression of the disease.
Tenacissoside G, a flavonoid isolated from the dry roots of Marsdenia tenacissima (Roxb), has emerged as a promising candidate for OA therapy due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of this compound for OA, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism by which this compound exerts its chondroprotective effects is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammation and is aberrantly activated in OA chondrocytes by pro-inflammatory stimuli like IL-1β.
Upon stimulation by IL-1β, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to be phosphorylated and translocate into the nucleus, where it induces the transcription of a host of pro-inflammatory and catabolic genes, including iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
This compound has been shown to significantly suppress the IL-1β-induced activation of the NF-κB pathway in chondrocytes. It achieves this by inhibiting the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent downstream gene activation. This targeted inhibition of a key inflammatory cascade underscores the potential of this compound as a disease-modifying therapeutic agent for OA.
Caption: this compound inhibits the NF-κB signaling pathway in chondrocytes.
Quantitative Data on Therapeutic Efficacy
The therapeutic effects of this compound have been quantified in both in vitro and in vivo models of osteoarthritis. The data consistently demonstrates its ability to mitigate the inflammatory and catabolic processes characteristic of OA.
In Vitro Efficacy in IL-1β-Stimulated Primary Mouse Chondrocytes
This compound significantly inhibited the expression of key inflammatory and catabolic mediators in primary mouse chondrocytes stimulated with IL-1β.
| Target Gene/Protein | Effect of this compound |
| iNOS (mRNA) | Significant inhibition of expression |
| TNF-α (mRNA) | Significant inhibition of expression |
| IL-6 (mRNA) | Significant inhibition of expression |
| MMP-3 (mRNA) | Significant inhibition of expression |
| MMP-13 (mRNA) | Significant inhibition of expression |
| Collagen-II Degradation | Significant inhibition |
| p-p65 (Protein) | Significant suppression of phosphorylation |
Table 1: In vitro effects of this compound on IL-1β-stimulated chondrocytes.
In Vivo Efficacy in a Destabilization of the Medial Meniscus (DMM) OA Mouse Model
In a surgical model of OA in mice, this compound demonstrated a protective effect on articular cartilage.
| Assessment Parameter | Effect of this compound |
| Articular Cartilage Damage | Decreased |
| OARSI Score | Reduced |
Table 2: In vivo effects of this compound in a DMM-induced OA mouse model.
Detailed Experimental Protocols
The following sections detail the key experimental methodologies employed to evaluate the therapeutic potential of this compound in osteoarthritis.
In Vitro Model: IL-1β-Induced OA in Primary Mouse Chondrocytes
-
Isolation and Culture of Primary Mouse Chondrocytes:
-
Articular cartilage was harvested from the femoral condyles and tibial plateaus of neonatal mice.
-
The cartilage was digested with 0.25% trypsin-EDTA and 0.2% collagenase II to isolate chondrocytes.
-
Primary chondrocytes were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of OA Phenotype and Treatment:
-
To establish an in vitro model of OA, primary chondrocytes were stimulated with 10 ng/mL of recombinant mouse IL-1β.
-
For treatment groups, chondrocytes were pre-treated with varying concentrations of this compound for a specified period before IL-1β stimulation.
-
-
Gene Expression Analysis (PCR):
-
Total RNA was extracted from the chondrocytes using a TRIzol reagent.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) was performed using specific primers for MMP-13, MMP-3, TNF-α, IL-6, and iNOS. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Total protein was extracted from the chondrocytes using a lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (p-p65), and IκBα.
-
After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence:
-
Chondrocytes were cultured on glass coverslips.
-
After treatment, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells were blocked and then incubated with a primary antibody against Collagen-II.
-
A fluorescently labeled secondary antibody was used for detection.
-
The cell nuclei were counterstained with DAPI.
-
Images were captured using a fluorescence microscope.
-
An In-depth Technical Guide to the Ethnobotanical Uses of Marsdenia tenacissima
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenia tenacissima (Roxb.) Wight & Arn., a perennial climbing vine belonging to the Apocynaceae family, has a long history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) and Ayurveda.[1][2] In TCM, it is known as "Tong-Guo" or "Di Long Mian" and has been used for centuries to treat respiratory ailments and reduce fever.[2] In Ayurveda, it is referred to as "Murva" and is used for a variety of conditions, including skin diseases, fever, and urinary disorders.[3][4] Modern scientific investigation has focused on validating these traditional uses and exploring the plant's potential for novel drug development, especially in the field of oncology.[5][6]
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Marsdenia tenacissima. It includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Ethnobotanical and Traditional Uses
The stems and roots of Marsdenia tenacissima are the primary parts used for medicinal purposes.[5][6] Its traditional applications are diverse, reflecting its rich phytochemical profile.
Table 1: Summary of Traditional Ethnobotanical Uses
| Medical Condition | Traditional System | Part Used | Reference(s) |
| Asthma, Trachitis, Tonsillitis, Pharyngitis | Traditional Chinese Medicine | Stems, Roots | [1][5][6] |
| Pneumonia, Cystitis | Traditional Chinese Medicine | Stems, Roots | [1][5][6] |
| Cancer (various types) | Traditional Chinese Medicine | Stems, Roots | [1][5][6] |
| Drug and Food Poisoning | Traditional Chinese Medicine | Stems, Roots | [1][5][6] |
| Fever, Cough, Vomiting | Traditional Chinese Medicine, Ayurveda | Stems, Roots, Leaves, Flowers | [2][7] |
| Diabetes Mellitus | Traditional Medicine | - | [7] |
| Heart Disease | Traditional Medicine | - | [7] |
| Gonorrhea | Traditional Medicine | Roots | [7][8] |
| Skin Infections, Epilepsy, Stomach Aches | Traditional Medicine | - | [3] |
Phytochemical Composition
The therapeutic effects of Marsdenia tenacissima are attributed to its complex mixture of phytochemicals. To date, approximately 196 chemical constituents have been identified, with C21 steroidal glycosides being the most characteristic and bioactive compounds.[1][5][6]
Table 2: Major Phytochemical Constituents of Marsdenia tenacissima
| Chemical Class | Major Compounds | Plant Part | Reference(s) |
| C21 Steroidal Glycosides | Tenacissosides (A-H), Marsdenosides, Caudatin | Stems, Roots | [2][7][9] |
| Triterpenes | - | - | [1] |
| Organic Acids | Benzoic acid, Gallic acid, Salicylic acid, Trans-cinnamic acid | Leaves | [7] |
| Flavonoids | Kaempferol | - | [10] |
| Alkaloids | - | - | [3] |
| Tannins | - | - | [3] |
| Polysaccharides | - | - | [11] |
Pharmacological Activities and Quantitative Data
Modern pharmacological studies have validated many of the traditional uses of Marsdenia tenacissima and have uncovered new therapeutic potentials. The primary areas of research have focused on its anticancer, anti-inflammatory, and immunomodulatory activities.
Anticancer Activity
Table 3: In Vitro Anticancer Activity of Marsdenia tenacissima Extracts and Isolated Compounds
| Cell Line | Compound/Extract | IC50 Value | Exposure Time | Reference(s) |
| A549 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 92.5 ± 4.3 µg/mL | 24 h | [3] |
| A549 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 69.0 ± 4.8 µg/mL | 48 h | [3] |
| A549 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 48.9 ± 5.1 µg/mL | 72 h | [3] |
| H1975 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 82.5 ± 4.9 µg/mL | 24 h | [3] |
| H1975 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 56.3 ± 6.2 µg/mL | 48 h | [3] |
| H1975 (Non-small cell lung cancer) | M. tenacissima extract (MTE) | 40.5 ± 3.0 µg/mL | 72 h | [3] |
| K562 (Chronic myeloid leukemia) | Tenacissoside C | 31.4 µM | 24 h | [7][12] |
| K562 (Chronic myeloid leukemia) | Tenacissoside C | 22.2 µM | 48 h | [7][12] |
| K562 (Chronic myeloid leukemia) | Tenacissoside C | 15.1 µM | 72 h | [7][12] |
| MHCC97H (Hepatocellular carcinoma) | M. tenacissima extract (MTE) | 4.396 mg/mL | 24 h | [8] |
| HepG2 (Hepatocellular carcinoma) | M. tenacissima extract (MTE) | 4.039 mg/mL | 24 h | [8] |
Table 4: In Vivo Antitumor Activity of Marsdenia tenacissima Extract
| Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference(s) |
| A20 mouse lymphoma | M. tenacissima extract (MTE) | 300 µl/day | 14 days | Significant reduction in tumor volume and weight | [6] |
| HCC-PDX mice | M. tenacissima extract (MTE) | 5, 10, 20 mg/kg | 2 weeks | Significant decrease in tumor volume | [13] |
Anti-inflammatory Activity
Traditional use of Marsdenia tenacissima for inflammatory conditions is supported by modern pharmacological studies.
Table 5: In Vivo Anti-inflammatory Activity of Marsdenia tenacissima Extract
| Animal Model | Assay | Treatment | Dosage | Percentage Inhibition of Edema | Time Point | Reference(s) |
| Wistar rats | Carrageenan-induced paw edema | Crude Mazaryun (low dose) | - | 19% | 5 h | [14] |
| Wistar rats | Carrageenan-induced paw edema | Crude Mazaryun (high dose) | - | 23.2% | 5 h | [14] |
| Wistar rats | Carrageenan-induced paw edema | Detoxified Mazaryun (low dose) | - | 19.3% | 5 h | [14] |
| Wistar rats | Carrageenan-induced paw edema | Detoxified Mazaryun (high dose) | - | 39.4% | 5 h | [14] |
Note: "Mazaryun" refers to the local name for a plant preparation that includes Marsdenia tenacissima. The exact concentration of the extract in this study is not specified.
Experimental Protocols
Phytochemical Extraction and Isolation
A general protocol for the extraction and isolation of C21 steroidal glycosides from Marsdenia tenacissima is outlined below.
-
Plant Material Preparation:
-
Collect and air-dry the stems or roots of Marsdenia tenacissima.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in 85% ethanol (B145695) (e.g., 1 kg of powder in 10 L of ethanol).[5]
-
Employ ultrasonic extraction for approximately 45 minutes to improve efficiency.[5]
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether and then with chloroform (B151607) or ethyl acetate (B1210297) to separate compounds based on their polarity. The C21 steroidal glycosides are typically enriched in the more polar chloroform or ethyl acetate fraction.
-
-
Chromatographic Separation:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Further purify the collected fractions using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual C21 steroidal glycosides.
-
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Marsdenia tenacissima extracts or isolated compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of concentrations of the Marsdenia tenacissima extract or isolated compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the extract/compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model to evaluate the acute anti-inflammatory activity of a substance.
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
-
Grouping and Administration:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., normal saline or 1% Tween 80).
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc.: Marsdenia tenacissima extract at different doses.
-
-
Administer the vehicle, standard drug, or plant extract orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Marsdenia tenacissima are mediated through the modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Extracts of Marsdenia tenacissima have been shown to inhibit this pathway in glioma cells, leading to a reduction in cell proliferation, migration, and invasion.[5][9] This inhibition is mediated, at least in part, by the upregulation of lncRNA MEG3, which in turn regulates the miR-542-3p/SFRP1 axis.[5][9]
Caption: Inhibition of the Wnt/β-catenin pathway by Marsdenia tenacissima extract.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Marsdenia tenacissima extract has been shown to activate the ERK pathway in non-small cell lung cancer cells, leading to the induction of apoptosis and suppression of autophagy.[12][15]
Caption: Activation of the ERK signaling pathway by Marsdenia tenacissima extract.
Experimental Workflows
Phytochemical Analysis Workflow
Caption: Workflow for the phytochemical analysis of Marsdenia tenacissima.
In Vitro Anticancer Assay Workflow
Caption: Workflow for in vitro anticancer activity assessment using the MTT assay.
Conclusion
Marsdenia tenacissima is a medicinally important plant with a rich history of traditional use and a promising future in modern drug development. Its diverse phytochemical profile, particularly the presence of C21 steroidal glycosides, underpins its significant pharmacological activities, most notably its anticancer effects. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this valuable botanical resource. Future research should focus on the detailed quantification of its phytochemical constituents, elucidation of the mechanisms of action of individual compounds, and well-designed clinical trials to translate its traditional uses into evidence-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marsdenia tenacissima extract induces G0/G1 cell cycle arrest in human esophageal carcinoma cells by inhibiting mitogen-activated protein kinase (MAPK) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Wnt/β-catenin regulates an ancient signaling network during zebrafish scale development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1-dependent inhibition of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]
- 14. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tenacissoside G Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Tenacissoside G, a C21 steroidal glycoside, from the plant Marsdenia tenacissima. The methodologies are based on established phytochemical techniques for isolating saponins (B1172615) and related glycosides from plant materials.
Introduction
This compound is a naturally occurring C21 steroidal glycoside isolated from the stems and roots of Marsdenia tenacissima (Roxb.) Wight et Arn.[1]. This compound and its analogues have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory effects. Research has indicated that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway[2]. This document outlines a comprehensive protocol for the extraction and purification of this compound for research and drug development purposes.
Experimental Protocols
This section details the step-by-step procedures for the extraction of crude this compound from plant material and its subsequent purification using chromatographic techniques.
Plant Material and Pre-processing
-
Plant Material Collection : The stems of Marsdenia tenacissima are the primary source for this compound extraction.
-
Washing and Drying : Thoroughly wash the collected plant material with water to remove any soil and contaminants. Subsequently, air-dry the material in a shaded and well-ventilated area until it is brittle.
-
Pulverization : Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol employs solvent extraction to isolate the crude glycoside fraction from the powdered plant material.
-
Solvent Selection : Methanol (B129727) is an effective solvent for the extraction of C21 steroidal glycosides from Marsdenia tenacissima[3].
-
Extraction Procedure :
-
Macerate the powdered plant material in methanol (ratio of 1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure maximum recovery of the glycosides.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation : Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Purification of this compound
A two-step chromatographic process is employed for the purification of this compound from the crude extract.
Step 1: Macroporous Resin Column Chromatography (Initial Purification)
This step is designed to remove a significant portion of impurities and enrich the steroidal glycoside fraction.
-
Resin Selection and Preparation : Macroporous resins such as ADS-7 or XAD-7HP are suitable for the initial purification of steroidal saponins. Pre-treat the resin by washing sequentially with ethanol (B145695) and then water to remove any impurities.
-
Column Packing : Pack a glass column with the pre-treated macroporous resin.
-
Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase (water) and load it onto the column.
-
Elution :
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Subsequently, elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the desired glycosides. The fractions eluted with higher concentrations of ethanol are expected to contain this compound.
-
-
Fraction Pooling and Concentration : Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
Step 2: Silica (B1680970) Gel Column Chromatography (Final Purification)
This step provides a finer separation of the glycosides to yield pure this compound.
-
Adsorbent : Use silica gel (100-200 mesh) as the stationary phase.
-
Column Packing : Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Loading : Dissolve the concentrated fraction from the macroporous resin chromatography in a minimal amount of the mobile phase and load it onto the silica gel column.
-
Elution : Elute the column with a gradient of chloroform-methanol. A typical gradient could start with 100% chloroform (B151607) and gradually increase the proportion of methanol.
-
Fraction Collection and Analysis : Collect small fractions and analyze them by TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Isolation of Pure this compound : Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table summarizes the expected quantitative data for the extraction and purification of this compound. The values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.
| Parameter | Value/Range | Reference/Note |
| Extraction | ||
| Starting Material | Dried stems of Marsdenia tenacissima | |
| Extraction Solvent | Methanol | [3] |
| Extraction Method | Maceration | |
| Crude Extract Yield | 10-15% of dry plant weight | Estimated |
| Purification Step 1: Macroporous Resin Chromatography | ||
| Resin Type | ADS-7 or similar | [3] |
| Elution Solvents | Water, Ethanol-water gradients | |
| Recovery of Total Steroidal Glycosides | 80-95% | Estimated based on similar saponin (B1150181) purifications |
| Purification Step 2: Silica Gel Column Chromatography | ||
| Stationary Phase | Silica Gel (100-200 mesh) | |
| Mobile Phase | Chloroform-Methanol gradient | |
| Final Purity of this compound | >95% (determined by HPLC) | |
| Overall Yield of Pure this compound | 0.1-0.5% of crude extract weight | Estimated |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
This compound Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
References
- 1. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin | MDPI [mdpi.com]
- 2. Combined Application of Macroporous Resins and Preparative High-performance Liquid Chromatography for the Separation of Steroidal Saponins from Stems and Leaves of Paris polyphylla [agris.fao.org]
- 3. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Tenacissoside G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenacissoside G is a steroidal glycoside and one of the major active constituents found in Marsdenia tenacissima. It has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including plant material and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), offering a robust and reproducible method for researchers.
Experimental Protocols
This section details the methodologies for the analysis of this compound by HPLC.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: Ecosil C18 column (4.6 mm × 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water in a 48:52 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: To be optimized based on instrument sensitivity and sample concentration.
2. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve. A suggested range is 0.4124 µg to 4.1240 µg.[1]
3. Sample Preparation
-
From Plant Material (e.g., Marsdenia tenacissima):
-
Accurately weigh the powdered plant material.
-
Extract the active compounds using a suitable solvent (e.g., methanol) through methods such as ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.
-
-
From Biological Matrices (e.g., Rat Plasma):
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
Data Presentation
The quantitative performance of the HPLC method for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 0.4124 - 4.1240 µg | [1] |
| Correlation Coefficient (r) | 0.9995 | [1] |
| Average Recovery | 99.5% | [1] |
| Relative Standard Deviation (RSD) of Recovery | 2.4% | [1] |
For UPLC-MS/MS analysis in rat plasma:
| Parameter | Value | Reference |
| Linearity Range | 5 - 2000 ng/mL | [2][3] |
| Correlation Coefficient (r) | > 0.99 | [2][3] |
| Intraday and Interday Precision (RSD) | Within 10% | [4] |
| Accuracy | 90% to 111% | [4] |
| Recovery | Over 92% | [4] |
| Matrix Effect | 94% to 109% | [4] |
| Stability (RSD) | Within 13% | [4] |
| Limit of Detection (LOD) | 1.5 ng/mL | [4] |
| Limit of Quantification (LOQ) | 5 ng/mL | [4] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. HPLC determination of this compound and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Tenacissoside G in Plasma
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Tenacissoside G in plasma. The described protocol is suitable for pharmacokinetic studies and provides a reliable and efficient workflow for researchers, scientists, and drug development professionals. The method utilizes a simple liquid-liquid extraction for sample preparation and has been validated for linearity, precision, accuracy, recovery, and stability, ensuring high-quality data for bioanalytical applications.
Introduction
This compound is a C21 steroidal glycoside and one of the active components isolated from the traditional medicinal plant Marsdenia tenacissima. With growing interest in its pharmacological properties, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a UPLC-MS/MS method for the determination of this compound in plasma, based on a published study. This method is demonstrated to be selective, sensitive, and reproducible.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Methods
Reagents and Materials
-
This compound (Reference Standard)
-
Astragaloside IV (Internal Standard, IS)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (HPLC Grade)
-
Ultrapure Water
-
Blank Rat Plasma
Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-class plus or equivalent
-
Mass Spectrometer: AB SCIEX 6500 Q Trap or equivalent triple quadrupole mass spectrometer
-
UPLC Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (500 µg/mL): Prepare stock solutions of this compound and Astragaloside IV (IS) in methanol.
-
Working Solutions: Prepare working solutions of this compound by diluting the stock solution with methanol to achieve a series of concentrations for calibration standards and quality control samples.
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to obtain final concentrations in the range of 5–2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (8 ng/mL), medium (180 ng/mL), and high (1800 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Astragaloside IV internal standard solution (1.0 µg/mL).
-
Add 1.0 mL of ethyl acetate.
-
Vortex mix for 1.0 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | A gradient elution program should be optimized for the separation of this compound and the internal standard. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimized for this compound and Astragaloside IV (IS) |
| Capillary Voltage | Optimized to achieve the best response |
| Collision Energy | Optimized for each MRM transition |
Method Validation Summary
The UPLC-MS/MS method was validated according to established bioanalytical method validation guidelines. The results met the acceptance criteria for the detection of biological samples.
Linearity
The calibration curve demonstrated good linearity over the concentration range of 5–2000 ng/mL for this compound in rat plasma. The correlation coefficient (r) was greater than 0.99. A typical regression equation for this compound was y = 0.0045x + 0.0102, where y is the peak area ratio to the internal standard and x is the plasma concentration.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.
| Analyte | QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
|
Application Notes and Protocols: Tenacissoside G In Vitro Assay for Anti-inflammatory Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines and enzymes like inducible nitric oxide synthase (iNOS). Tenacissoside G, a steroidal glycoside, is investigated here for its potential anti-inflammatory properties. This document outlines a detailed in vitro assay protocol for screening the anti-inflammatory effects of this compound by measuring its impact on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Furthermore, its potential mechanism of action via the NF-κB and MAPK signaling pathways is explored.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory process. Upon stimulation by agents like LPS, these pathways are activated, leading to the transcription of numerous pro-inflammatory mediators.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-inflammatory potential of this compound.
Experimental Workflow
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
For NO and cytokine assays, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., Dexamethasone) should be included.
-
Protocol 2: Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
Culture and treat RAW 264.7 cells with this compound as described in Protocol 1 in a 96-well plate.
-
After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
After the 24-hour treatment period (Protocol 1), collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatants after the 24-hour treatment period (Protocol 1).
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, and IL-1β.
-
Briefly, the supernatant is added to antibody-coated microplates.
-
After incubation and washing steps, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added, and the color development is stopped.
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.
Protocol 5: Western Blot Analysis
To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the expression and phosphorylation of key proteins are analyzed by Western blotting.
-
After treatment in 6-well plates (Protocol 1), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Data Presentation
The quantitative data obtained from the assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| This compound + LPS | 1 | 99.1 ± 5.5 |
| 5 | 97.8 ± 4.9 | |
| 10 | 96.5 ± 5.1 | |
| 25 | 95.2 ± 4.7 | |
| 50 | 93.9 ± 5.3 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| This compound + LPS | 1 | 22.5 ± 1.9 | 12.8 |
| 5 | 18.4 ± 1.5 | 28.7 | |
| 10 | 13.1 ± 1.1 | 49.2 | |
| 25 | 8.7 ± 0.9 | 66.3 | |
| 50 | 5.2 ± 0.6 | 79.8 | |
| Dexamethasone (10 µM) + LPS | - | 4.5 ± 0.5 | 82.6 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | - | 2850 ± 150 | 1580 ± 95 | 450 ± 35 |
| This compound + LPS | 1 | 2540 ± 130 | 1410 ± 80 | 410 ± 30 |
| 5 | 2130 ± 115 | 1150 ± 75 | 350 ± 28 | |
| 10 | 1650 ± 90 | 820 ± 60 | 260 ± 22 | |
| 25 | 1100 ± 75 | 510 ± 45 | 180 ± 19 | |
| 50 | 750 ± 60 | 3 |
Application Notes and Protocols: Preparing Tenacissoside G Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Tenacissoside G, a C21 steroid isolated from Marsdenia tenacissima. This compound has been identified as a potent agent in reversing multidrug resistance in cancer cells that overexpress P-glycoprotein (Pgp), making it a compound of significant interest in oncological research.
Compound Information
A summary of the key properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions and subsequent experimental dilutions.
| Property | Value |
| Molecular Weight | 792.95 g/mol [1] |
| CAS Number | 191729-43-8[1][2] |
| Appearance | White to off-white solid[1] |
| Primary Solvent | DMSO (Dimethyl sulfoxide)[1] |
| Solubility in DMSO | 100 mg/mL (126.11 mM)[1] |
Preparing a High-Concentration Primary Stock Solution
This protocol outlines the steps to prepare a high-concentration primary stock solution of this compound in DMSO. It is recommended to prepare a concentrated stock that can be later diluted to the desired working concentrations for various experiments.[3][4]
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)[1]
Protocol:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Dissolution:
-
Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1.2611 mL of DMSO per 10 mg of this compound).[1]
-
Cap the vial tightly and vortex thoroughly to dissolve the powder.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1]
Below is a diagram illustrating the workflow for preparing the primary stock solution.
Caption: Workflow for preparing this compound primary stock solution.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the cell culture medium.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final diluted this compound solution to your cell cultures and proceed with the experiment.
The process of creating a working solution from a stock solution is depicted in the diagram below.
References
Application Notes and Protocols: Histological Analysis of Cartilage in Tenacissoside G Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of cartilage in a murine model of osteoarthritis (OA) treated with Tenacissoside G. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows involved in assessing the therapeutic potential of this compound.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. This compound, a natural compound, has demonstrated chondroprotective effects in a surgically induced osteoarthritis model in mice. Histological analysis is a critical component in evaluating the efficacy of therapeutic agents like this compound, providing qualitative and quantitative assessment of cartilage integrity and the expression of key biomarkers. This document outlines the methodologies for such an evaluation.
Data Presentation
The following tables summarize the quantitative data from histological and immunohistochemical analyses of cartilage in a Destabilization of the Medial Meniscus (DMM) mouse model of osteoarthritis, comparing untreated and this compound-treated groups.
Table 1: Osteoarthritis Research Society International (OARSI) Scores
| Group | Mean OARSI Score | Standard Deviation | | :
Application Notes and Protocols for Measuring Inflammatory Markers in Response to Tenacissoside G
Audience: Researchers, scientists, and drug development professionals.
Introduction Tenacissoside G is a C-21 steroidal glycoside isolated from Marsdenia tenacissima, a plant used in traditional medicine. Recent studies have highlighted its potential anti-inflammatory properties, particularly in the context of diseases like osteoarthritis. Research indicates that this compound exerts its effects by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators. A related compound, Tenacissoside H, has also been shown to possess anti-inflammatory activity by regulating the NF-κB and p38 pathways.
These application notes provide a comprehensive guide for researchers to investigate and quantify the anti-inflammatory effects of this compound. Detailed protocols for measuring key inflammatory markers, including pro-inflammatory cytokines, nitric oxide, and prostaglandin (B15479496) E2, are presented.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of this compound is significantly attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, stimuli such as Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, iNOS (inducing nitric oxide production), and COX-2 (inducing prostaglandin E2 production). This compound has been shown to inhibit this process, suppressing the activation of NF-κB and consequently downregulating the expression of these inflammatory molecules.
Application Notes and Protocols: Gene Expression Analysis in Chondrocytes Treated with Tenacissoside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G (TG), a flavonoid isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory and chondroprotective properties. In the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation, TG presents a promising therapeutic avenue. This document provides detailed protocols for analyzing the effects of this compound on gene expression in chondrocytes, the primary cell type in cartilage.
In vitro studies have shown that this compound can significantly inhibit the expression of key inflammatory and catabolic genes in chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in OA pathogenesis. These genes include inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13). Furthermore, TG has been shown to suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses in chondrocytes, and prevent the degradation of type II collagen, a major structural component of cartilage.
These application notes offer a comprehensive guide for researchers investigating the molecular mechanisms of this compound, including protocols for chondrocyte culture, treatment, and subsequent gene expression analysis via quantitative reverse transcription PCR (qRT-PCR).
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on chondrocyte gene expression is depicted below.
Caption: Experimental workflow for gene expression analysis in chondrocytes.
Protocols
Primary Chondrocyte Isolation and Culture
This protocol is adapted from established methods for isolating primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue (e.g., from mouse, bovine, or human)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell strainers (100 µm)
-
Centrifuge
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Aseptically harvest articular cartilage and wash it three times with sterile PBS containing Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Digest the minced cartilage with 0.2% (w/v) collagenase type II in serum-free DMEM at 37°C for 4-6 hours with gentle agitation.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 150 x g for 7 minutes to pellet the chondrocytes.
-
Wash the cell pellet twice with DMEM.
-
Resuspend the chondrocytes in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells in culture flasks or plates at a suitable density.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
This compound Treatment of Chondrocytes
This protocol outlines the treatment of cultured chondrocytes with this compound, with or without IL-1β stimulation.
Materials:
-
Primary chondrocytes (passage 1 or 2)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Serum-free DMEM
-
Recombinant IL-1β
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well culture plates
Procedure:
-
Seed the primary chondrocytes in culture plates and allow them to adhere and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. A non-stimulated control group should also be included.
-
After the incubation period, harvest the cells for RNA isolation.
Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol describes the analysis of gene expression using qRT-PCR.
Materials:
-
RNA isolation kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., iNOS, TNF-α, IL-6, MMP-3, MMP-13, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Isolate total RNA from the treated and control chondrocytes according to the manufacturer's protocol of the chosen RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qRT-PCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Data Presentation
Quantitative data from gene expression analysis should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on the Relative mRNA Expression of Inflammatory and Catabolic Genes in IL-1β-Stimulated Chondrocytes.
| Treatment Group | iNOS | TNF-α | IL-6 | MMP-3 | MMP-13 |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (10 ng/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| IL-1β + TG (1 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| IL-1β + TG (5 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| IL-1β + TG (10 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Data are presented as mean ± standard deviation (SD) relative to the control group. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 2: Effect of this compound on the Relative mRNA Expression of Anabolic Genes in IL-1β-Stimulated Chondrocytes.
| Treatment Group | COL2A1 | ACAN |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (10 ng/mL) | Value ± SD | Value ± SD |
| IL-1β + TG (1 µM) | Value ± SD | Value ± SD |
| IL-1β + TG (5 µM) | Value ± SD | Value ± SD |
| IL-1β + TG (10 µM) | Value ± SD | Value ± SD |
Data are presented as mean ± standard deviation (SD) relative to the control group. Statistical significance should be determined using appropriate tests.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.
Application of Tenacissoside G in Drug Discovery: Unlocking its Therapeutic Potential
Introduction
Tenacissoside G, a flavonoid isolated from the roots of Marsdenia tenacissima, is emerging as a promising candidate in drug discovery, primarily for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The primary focus of current research has been on its application in osteoarthritis, with mechanistic studies pointing towards the inhibition of the NF-κB signaling pathway.
Therapeutic Applications
Osteoarthritis
This compound has demonstrated significant therapeutic potential in the management of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation. In vitro and in vivo studies have shown that this compound can protect chondrocytes and reduce cartilage damage by mitigating the inflammatory cascade.[1]
Mechanism of Action: The primary mechanism of this compound in osteoarthritis involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β), this compound inhibits the activation of NF-κB, leading to a downstream reduction in the expression of key inflammatory and catabolic mediators.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in osteoarthritis models.
Table 1: In Vitro Efficacy of this compound in IL-1β-stimulated Primary Mouse Chondrocytes
| Biomarker | Effect of this compound | Significance | Reference |
| iNOS mRNA expression | Significantly inhibited | p < 0.05 | [1] |
| TNF-α mRNA expression | Significantly inhibited | p < 0.05 | [1] |
| IL-6 mRNA expression | Significantly inhibited | p < 0.05 | [1] |
| MMP-3 mRNA expression | Significantly inhibited | p < 0.05 | [1] |
| MMP-13 mRNA expression | Significantly inhibited | p < 0.05 | [1] |
| Collagen-II degradation | Significantly inhibited | p < 0.05 | [1] |
| NF-κB activation | Significantly suppressed | p < 0.05 | [1] |
Table 2: In Vivo Efficacy of this compound in a DMM-induced Osteoarthritis Mouse Model
| Parameter | Effect of this compound | Method of Assessment | Reference |
| Articular cartilage damage | Decreased | Histological analysis | [1] |
| OARSI score | Reduced | Histological analysis | [1] |
Signaling Pathway
The anti-inflammatory effect of this compound in osteoarthritis is mediated through the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits NF-κB signaling.
Experimental Protocols
In Vitro Anti-inflammatory Assay in Primary Mouse Chondrocytes
This protocol outlines the methodology to evaluate the anti-inflammatory effects of this compound on primary mouse chondrocytes stimulated with IL-1β.[1]
1. Isolation and Culture of Primary Mouse Chondrocytes:
-
Euthanize neonatal mice and dissect the knee joints under sterile conditions.
-
Isolate articular cartilage from the femoral condyles and tibial plateaus.
-
Digest the cartilage with 0.25% trypsin-EDTA for 30 minutes, followed by digestion with 0.2% collagenase II in DMEM/F12 medium for 4-6 hours at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cells, resuspend in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin, and culture in a humidified incubator at 37°C with 5% CO2.
2. Treatment with this compound and IL-1β:
-
Seed primary chondrocytes in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of IL-1β for 24 hours.
3. Gene Expression Analysis by Real-Time PCR:
-
Isolate total RNA from the treated chondrocytes using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for iNOS, TNF-α, IL-6, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
4. Protein Expression Analysis by Western Blot:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Immunofluorescence for Collagen-II:
-
Grow chondrocytes on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with a primary antibody against Collagen-II overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Caption: In vitro experimental workflow.
In Vivo Osteoarthritis Model
This protocol describes the induction of osteoarthritis in a mouse model and the evaluation of this compound's therapeutic effects.[1]
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Anesthetize the mice and induce osteoarthritis in the right knee joint by destabilization of the medial meniscus (DMM). The left knee can serve as a sham-operated control.
2. Treatment with this compound:
-
Following surgery, randomly divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 8 weeks.
3. Assessment of Osteoarthritis Progression:
-
Micro-CT Analysis: At the end of the treatment period, euthanize the mice and dissect the knee joints. Perform micro-computed tomography (micro-CT) scans to assess bone structural changes, such as osteophyte formation and subchondral bone sclerosis.
-
Histological Analysis:
-
Decalcify the knee joints, dehydrate, and embed in paraffin.
-
Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) grading system.
-
Caption: In vivo experimental workflow.
Future Directions and Untapped Potential
While the current evidence strongly supports the use of this compound in osteoarthritis, its mechanism of action suggests broader therapeutic applications.
Neuroprotection
The NF-κB signaling pathway is a critical player in neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4][5][6][7] Given that this compound is a potent inhibitor of NF-κB activation, it is a logical candidate for investigation in neuroprotective drug discovery.
Hypothesized Mechanism: this compound may protect neurons from inflammatory damage by inhibiting microglial and astrocyte activation, thereby reducing the production of neurotoxic pro-inflammatory cytokines and reactive oxygen species.
Suggested Experimental Approaches:
-
In Vitro: Investigate the effect of this compound on lipopolysaccharide (LPS)-stimulated microglial and astrocyte cell lines. Measure the production of inflammatory mediators (TNF-α, IL-1β, nitric oxide) and assess neuronal viability in co-culture systems.
-
In Vivo: Utilize animal models of neurodegeneration (e.g., LPS-induced neuroinflammation, MPTP-induced Parkinson's disease, or 5xFAD mouse model of Alzheimer's disease) to evaluate the neuroprotective effects of this compound on cognitive function, motor skills, and neuropathological markers.
Caption: Therapeutic potential of this compound.
Conclusion
This compound presents a compelling profile for drug discovery, with validated anti-inflammatory effects in the context of osteoarthritis. Its well-defined mechanism of action centered on the NF-κB pathway provides a strong rationale for its further investigation and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and explore its full therapeutic potential in osteoarthritis and other inflammatory conditions, including neurodegenerative diseases.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Rosmarinic Acid in Lipopolysaccharide-Induced Mastitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Tenacissoside G by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tenacissoside G.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For this compound analysis in biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects, leading to inaccurate and imprecise quantification.
Q2: I'm observing significant ion suppression for this compound. What is the most effective first step to mitigate this?
A2: A robust sample preparation procedure is the most critical first step to reduce matrix effects. The primary goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound. The choice of technique depends on the complexity of the matrix and the required sensitivity. Common and effective methods include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For this compound in plasma, LLE with ethyl acetate (B1210297) has been shown to be highly effective.
Q3: Is a stable isotope-labeled (SIL) internal standard available for this compound?
A3: Currently, there is no commercially available stable isotope-labeled internal standard specifically for this compound. In such cases, a structural analog can be used as an internal standard. For the analysis of this compound, H, and I in rat plasma, Astragaloside IV has been successfully used as an internal standard due to its similar physical and chemical properties.[1] While a SIL internal standard is the "gold standard" for correcting matrix effects, a carefully validated structural analog can provide reliable quantification.[2]
Q4: My results for this compound are inconsistent between samples. What could be the cause and how can I improve reproducibility?
A4: Inconsistent results are often due to variable matrix effects between individual samples. To improve reproducibility, consider the following:
-
Implement a more rigorous sample cleanup: If you are using a simple protein precipitation method, switching to a more selective technique like LLE or SPE can significantly improve the cleanliness of your sample extract and reduce variability.
-
Use an appropriate internal standard: Employing a structural analog, such as Astragaloside IV, can help compensate for sample-to-sample variations in extraction recovery and ion suppression.
-
Optimize chromatography: Ensure that your chromatographic method effectively separates this compound from the majority of matrix components. This can involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.
Q5: Can I just dilute my sample to reduce matrix effects for this compound analysis?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, this compound. This strategy is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, more comprehensive sample preparation techniques like LLE or SPE are generally required.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For LLE, ensure the solvent is appropriate and the extraction is exhaustive. For SPE, select a suitable sorbent and optimize the wash and elution steps. |
| Poor peak shape (tailing or fronting) | Co-eluting matrix components interfering with chromatography. | Improve the chromatographic separation by adjusting the mobile phase gradient, pH, or testing a different column chemistry. A more thorough sample cleanup can also alleviate this issue. |
| High background noise in the chromatogram | Incomplete removal of matrix components. | Implement a more effective sample preparation technique such as SPE or LLE. Ensure high-purity solvents are used for both sample preparation and the mobile phase. |
| Inconsistent internal standard response | The internal standard is also affected by variable matrix effects. | This highlights significant matrix issues. A more robust sample cleanup is necessary. If using a structural analog, ensure it co-elutes with this compound as closely as possible. |
| Signal intensity drifts over an analytical run | Accumulation of matrix components on the analytical column or in the MS source. | Implement a column wash step between injections. Regularly clean the MS ion source as part of routine maintenance. |
Quantitative Data Summary
The following table summarizes the reported effectiveness of different sample preparation techniques for saponins (B1172615) and other compounds in plasma, highlighting the importance of selecting an appropriate method to minimize matrix effects and maximize recovery.
| Sample Preparation Method | Analyte Class | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | This compound | Rat Plasma | ~90% | Not explicitly quantified, but method showed good accuracy and precision. | [1] |
| Protein Precipitation (Acetonitrile) | This compound | Rat Plasma | ~60% | Not explicitly quantified, but noted to be less efficient than LLE. | [1] |
| Solid-Phase Extraction (Oasis PRiME HLB) | Various Drugs | Human Plasma | >80% for most analytes | Average of 6% | [4] |
| Liquid-Liquid Extraction | Various Drugs | Human Plasma | Variable, 10-20% lower than SPE for some analytes | Average of 16% | [4] |
| Protein Precipitation | Nine Steroidal Saponins | Rat Plasma | 83.8% - 109.4% | 87.4% - 105.4% | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from a validated method for the determination of this compound, H, and I in rat plasma.[1]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Astragaloside IV at 1.0 µg/mL)
-
Ethyl acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (1.0 µg/mL Astragaloside IV) to the plasma sample.
-
Add 1.0 mL of ethyl acetate to the tube.
-
Vortex mix the sample for 1.0 minute to ensure thorough extraction.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Saponins in Plasma
This is a general protocol that can be used as a starting point for developing an SPE method for this compound. Optimization of the sorbent, wash, and elution solvents is recommended. A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is a good starting point for saponins.
Materials:
-
Plasma sample
-
Internal Standard solution
-
SPE cartridge (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Collection tubes
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and vortex. Dilute the sample with 200 µL of 4% phosphoric acid in water to disrupt protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, dropwise pace.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for addressing matrix effects.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Solid-phase extraction and liquid chromatography-electrospray mass spectrometric analysis of saponins in a Chinese patent medicine of formulated Salvia miltiorrhizae and Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce batch-to-batch variability of Tenacissoside G extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability in Tenacissoside G extracts. Our resources include frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a C21 steroidal glycoside.[1] It is primarily isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts is a common challenge.[3][4][5] For this compound, the key factors include:
-
Raw Material Variation: Genetic differences within the plant species, diverse geographical locations, and varying environmental conditions (climate, soil nutrients) can significantly alter the phytochemical profile.[3][6] The timing of harvest is also critical, as the concentration of bioactive compounds can change throughout the plant's life cycle.[6]
-
Post-Harvest Processing: Differences in drying methods, storage conditions, and time before extraction can lead to degradation or alteration of this compound.
-
Extraction Procedure: The choice of solvent, temperature, extraction time, and equipment can dramatically influence the yield and purity of the final extract.[6][7]
-
Human Factor: Variations in how different operators perform the extraction can introduce inconsistencies.[3]
Q3: How can I standardize my this compound extracts?
A3: Standardization is a critical process to ensure quality, safety, and reproducibility.[8] It involves:
-
Raw Material Authentication: Proper botanical identification is the first step.[9] Techniques like DNA barcoding can confirm the plant species.[6]
-
Adherence to GACP: Implementing Good Agricultural and Collection Practices (GACP) for Marsdenia tenacissima helps control variability at the source.[10][11][12]
-
Chemical Fingerprinting: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to create a chemical fingerprint of your extract.[13] This allows for comparison against a standardized reference.
-
Quantification of Marker Compounds: Quantifying the amount of this compound in each batch is essential for standardization.[8]
Q4: What are the known biological activities of this compound?
A4: Research has shown that this compound possesses anti-inflammatory properties.[14] It has been demonstrated to alleviate symptoms of osteoarthritis by inhibiting the NF-κB signaling pathway.[14] The NF-κB pathway is a key regulator of inflammatory responses.[15][16][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Poor Raw Material Quality: Low concentration of the compound in the plant material. 2. Suboptimal Extraction Solvent: The solvent used may not be efficient for extracting C21 steroids. 3. Incorrect Extraction Parameters: Temperature or time may be insufficient. | 1. Source plant material from a reputable supplier with a certificate of analysis. If possible, pre-screen raw material from different origins for this compound content.[19] 2. Experiment with different solvent systems (e.g., varying percentages of ethanol (B145695) or methanol (B129727) in water). 3. Optimize extraction time and temperature. Perform a time-course and temperature-gradient study to find the optimal conditions. |
| High Variability in Purity Between Batches | 1. Inconsistent Raw Material: Mixing plant material from different harvest times or locations.[4] 2. Variable Extraction Conditions: Lack of a standardized operating procedure (SOP).[3] 3. Post-Extraction Degradation: Improper storage of the extract. | 1. Ensure each batch of raw material is homogenous and from a single, well-documented source. Implement GACP guidelines.[20][21] 2. Develop and strictly adhere to a detailed SOP for the entire extraction process. 3. Store the dried extract in a cool, dark, and dry place. For solutions, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Chromatographic Profile (HPLC/UPLC) | 1. Column Degradation: The analytical column performance has deteriorated. 2. Mobile Phase Issues: Incorrect preparation or degradation of the mobile phase. 3. Sample Preparation Variation: Inconsistent dissolution or filtration of the extract before injection. | 1. Use a guard column and flush the analytical column with an appropriate solvent after each batch run. Monitor column performance with a standard compound. 2. Prepare fresh mobile phase daily and ensure proper degassing. 3. Follow a strict SOP for sample preparation, ensuring complete dissolution and filtration through a consistent filter type (e.g., 0.22 µm). |
| Color and Odor Differences Between Batches | 1. Natural Variation: Differences in raw material due to harvest season or dryness.[22] 2. Solvent pH: The pH of the extraction solvent can influence the color of the extract.[22] | 1. While some variation is normal for natural products, significant deviations should be investigated.[22] Correlate the physical appearance with the chemical profile (HPLC) to ensure the concentration of this compound is within specification. 2. Maintain a consistent pH of the extraction solvent for every batch. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol provides a standardized method for the quality control of Marsdenia tenacissima extracts.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Dried extract of Marsdenia tenacissima.
2. Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 0.4, 0.2, 0.1, 0.05, 0.025 mg/mL) from the stock solution to create a calibration curve.
3. Preparation of Sample Solution:
-
Accurately weigh 20 mg of the dried plant extract.
-
Add 10 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions: [19]
-
Mobile Phase: Acetonitrile:Water (48:52, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Illustrative Data
The following table shows hypothetical data from three different batches of this compound extract, highlighting the importance of process control.
| Parameter | Batch A (Controlled Process) | Batch B (Variable Harvest Time) | Batch C (Variable Extraction Temp.) |
| Raw Material Source | Lijiang, Harvested in Autumn | Lijiang, Harvested in Spring | Lijiang, Harvested in Autumn |
| Extraction Temperature | 60°C | 60°C | 80°C |
| Yield of Crude Extract (%) | 15.2% | 12.5% | 18.1% |
| This compound Content (% w/w) | 0.75% | 0.48% | 0.62% |
| Purity by HPLC (%) | 92.3% | 85.1% | 88.7% |
| Appearance | Light-yellow powder | Greenish-yellow powder | Brownish-yellow powder |
This data is for illustrative purposes only.
Visualizations
Workflow for Reducing Batch-to-Batch Variability
Caption: A workflow for ensuring consistent this compound extracts.
This compound Signaling Pathway in Chondrocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 191729-43-8 | this compound [phytopurify.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masi.eu [masi.eu]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. coin.fao.org [coin.fao.org]
- 12. WHO guidelines on good agricultural and collection practices (GACP)... [medbox.org]
- 13. How Can We Standardize Herbal Remedies? → Question [climate.sustainability-directory.com]
- 14. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioactive Compounds and Probiotics Mitigate Mastitis by Targeting NF-κB Signaling Pathway [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC determination of this compound and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]
- 20. europam.net [europam.net]
- 21. library.sprep.org [library.sprep.org]
- 22. cangjiainc.com [cangjiainc.com]
Technical Support Center: Improving the Purity of Isolated Tenacissoside G
Welcome to the technical support center for the purification of Tenacissoside G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the isolation and purification of this C21 steroidal glycoside from Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a C21 steroidal glycoside, a class of compounds that are major active constituents of the plant Marsdenia tenacissima. These compounds are characterized by a pregnane (B1235032) steroid aglycone linked to a sugar chain. The complexity and structural similarity of these glycosides in the plant extract make their separation challenging.
Q2: What are the common impurities found with this compound during isolation?
The primary impurities are other structurally similar C21 steroidal glycosides, such as Tenacissoside H, Tenacissoside I, and various other pregnane glycosides.[1][2][3][4][5] Co-extracted substances can also include pigments, lipids, and polysaccharides from the plant material.
Q3: Which analytical techniques are best for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring purity. An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the compound has a suitable chromophore) can be used.[6] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of fractions during column chromatography.[1]
Q4: What is a general overview of the purification process for this compound?
A typical workflow involves:
-
Extraction: Extracting the dried and powdered plant material with a polar solvent like ethanol (B145695).
-
Preliminary Purification: Partitioning the crude extract to remove non-polar impurities and then using macroporous resin chromatography to enrich the glycoside fraction.
-
Fine Purification: Employing silica (B1680970) gel column chromatography with a gradient elution to separate the glycosides.
-
High-Purity Polishing: Using preparative HPLC for the final purification of this compound to achieve high purity.
Experimental Workflow and Protocols
Below is a generalized workflow for the isolation and purification of this compound.
Caption: A typical experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
1. Extraction
-
Material: Dried and powdered stems of Marsdenia tenacissima.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
2. Macroporous Resin Chromatography (Enrichment)
-
Stationary Phase: Diaion HP-20 macroporous resin.
-
Procedure:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated Diaion HP-20 column.
-
Wash the column with distilled water to remove highly polar impurities like sugars.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol).
-
Collect the fractions and monitor by TLC. The fractions containing steroidal glycosides (typically eluting in the higher ethanol concentrations) are combined and concentrated.
-
3. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of Chloroform-Methanol-Water.
-
Procedure:
-
Adsorb the enriched glycoside fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., from CHCl₃:MeOH:H₂O 90:10:1 to 70:30:3).
-
Collect fractions and monitor by TLC, visualizing with anisaldehyde-sulfuric acid reagent and heating.
-
Combine the fractions containing this compound.
-
4. Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 20 x 250 mm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) and Water.
-
Procedure:
-
Dissolve the this compound-rich fraction in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a linear gradient of acetonitrile in water (e.g., 40% to 60% acetonitrile over 30 minutes).
-
Monitor the elution profile with a suitable detector (e.g., ELSD or UV at a low wavelength).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation: Purity and Yield
The following table presents illustrative data for a typical purification process of this compound. Actual results may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Mass (g) | Mass of Fraction (g) | Yield (%) | Purity of this compound (%) |
| Crude Ethanol Extract | 1000 (starting plant material) | 150 | 15.0 | ~1 |
| Macroporous Resin Fraction | 150 | 45 | 30.0 | ~15 |
| Silica Gel Fraction | 45 | 8 | 17.8 | ~60 |
| Preparative HPLC Purified | 8 | 1.2 | 15.0 | >98 |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound purification.
Detailed Troubleshooting Q&A
Issue 1: Low overall yield of this compound.
-
Possible Cause A: Inefficient Extraction. The initial extraction from the plant material may be incomplete.
-
Solution: Increase the number of extraction cycles or the duration of each extraction. Consider using more advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
-
-
Possible Cause B: Compound Degradation. this compound may be sensitive to heat or pH.
-
Solution: Avoid high temperatures during solvent evaporation. Ensure that any acidic or basic reagents used in chromatography are neutralized in the final product fractions if stability is a concern.
-
-
Possible Cause C: Loss during Liquid-Liquid Partitioning. this compound may have some solubility in the non-polar solvent used for defatting.
-
Solution: Minimize the volume of the non-polar solvent or perform a back-extraction of the non-polar phase to recover any lost product.
-
Issue 2: Poor separation of this compound from other glycosides during column chromatography.
-
Possible Cause A: Inappropriate Mobile Phase. The solvent system may not have the correct selectivity for this compound and its closely related impurities.
-
Solution: Systematically adjust the ratios of the solvents in the mobile phase. For silica gel, fine-tuning the amount of water in the chloroform-methanol-water system can significantly impact separation. For preparative HPLC, a shallower gradient may be necessary.
-
-
Possible Cause B: Column Overloading. The amount of sample loaded onto the column is too high, exceeding its separation capacity.
-
Solution: Reduce the amount of sample loaded relative to the column size. For preparative HPLC, perform a loading study on an analytical column first to determine the optimal loading capacity.
-
-
Possible Cause C: Co-elution of Structurally Similar Compounds. this compound may have isomers or analogues that are very difficult to separate.
-
Solution: For preparative HPLC, using a column with a smaller particle size can increase resolution. Alternatively, a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may offer different selectivity.
-
Issue 3: Asymmetric peak shape (peak tailing or fronting) in preparative HPLC.
-
Possible Cause A: Secondary Interactions with the Stationary Phase. Polar groups on this compound may interact with residual silanols on the silica-based C18 column.
-
Solution: Add a small amount of a modifier, such as 0.1% formic acid, to the mobile phase to suppress silanol (B1196071) interactions.
-
-
Possible Cause B: Sample Solvent Effects. The solvent used to dissolve the sample for injection is stronger than the initial mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause C: Column Contamination or Degradation. The column may be contaminated with strongly retained impurities, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tenacissoside G vs. Dexamethasone: A Comparative Analysis in Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Tenacissoside G and dexamethasone (B1670325) in the context of osteoarthritis (OA) models. The information is compiled from preclinical studies to assist researchers in evaluating the potential of these two compounds for OA treatment.
At a Glance: Key Differences in Mechanism and Effects
| Feature | This compound | Dexamethasone |
| Primary Mechanism | Inhibition of NF-κB signaling pathway[1] | Glucocorticoid receptor agonist, suppressing inflammatory gene expression[2][3][4] |
| Key Effects | Reduces inflammatory mediators (iNOS, TNF-α, IL-6), inhibits cartilage-degrading enzymes (MMP-3, MMP-13), and prevents collagen-II degradation[1] | Potent anti-inflammatory effects, reduces inflammatory cytokines (IL-1, IL-6, TNF-α), but can have detrimental effects on extracellular matrix (ECM) production and chondrocyte viability at certain doses[5][6][7][8] |
| Reported Model | In vitro (IL-1β-induced mouse chondrocytes), In vivo (DMM-induced OA in mice)[1] | In vitro (inflamed chondrocytes), In vivo (various models including rabbit drill-hole and mouse collagen-induced arthritis)[5][6][8] |
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the quantitative data from in vitro studies on the effects of this compound and dexamethasone on key markers of inflammation and cartilage degradation in osteoarthritis models.
| Parameter | This compound (in IL-1β-stimulated mouse chondrocytes)[1] | Dexamethasone (in inflamed chondrocytes)[5] |
| iNOS Expression | Significantly inhibited | Not explicitly reported, but generally suppresses pro-inflammatory mediators |
| TNF-α Expression | Significantly inhibited | Inhibits TNF-α[6] |
| IL-6 Expression | Significantly inhibited | Reduces IL-6 expression[6] |
| MMP-3 Expression | Significantly inhibited | Decreased abundance (q=0.000 at 24h and 48h) |
| MMP-13 Expression | Significantly inhibited | Decreased abundance of MMP-1 |
| Collagen-II Degradation | Significantly inhibited | Long-term use may decrease type II collagen expression[7] |
| NF-κB Activation | Significantly suppressed | Indirectly affects NF-κB by upregulating anti-inflammatory proteins |
In Vivo Efficacy: Summary of Preclinical Findings
In vivo studies have demonstrated the potential of both this compound and dexamethasone in mitigating osteoarthritis progression.
| Parameter | This compound (DMM-induced OA in mice)[1] | Dexamethasone (various animal models)[6][7][8] |
| Articular Cartilage Damage | Decreased articular cartilage damage | Can protect against cartilage degradation and maintain its integrity[6][8] |
| OARSI Score | Reduced OARSI score | Long-term systemic use may aggravate proteoglycan loss and increase OARSI scores[7] |
| Inflammatory Cytokine Expression | Not explicitly quantified in the provided in vivo data | Reduced expression of IL-1, IL-6, and IL-8 in a rabbit model[6] |
Signaling Pathways and Mechanisms of Action
This compound and dexamethasone exert their effects through distinct signaling pathways.
This compound: Targeting the NF-κB Pathway
This compound has been shown to directly inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation in osteoarthritis.[1] By suppressing this pathway, this compound reduces the expression of numerous downstream pro-inflammatory and catabolic genes.
Dexamethasone: A Glucocorticoid Receptor Agonist
Dexamethasone, a synthetic glucocorticoid, binds to glucocorticoid receptors (GR).[2][3] This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vitro and in vivo models cited in this guide.
In Vitro Osteoarthritis Model: IL-1β-Induced Chondrocytes
This model is used to simulate the inflammatory environment of an osteoarthritic joint and to screen the effects of therapeutic compounds on chondrocyte function.
Protocol:
-
Chondrocyte Isolation: Primary chondrocytes are isolated from the articular cartilage of mice.
-
Cell Culture: Cells are cultured in appropriate media until they reach a suitable confluence.
-
OA Induction: The cultured chondrocytes are stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory and catabolic state, mimicking OA.[1]
-
Treatment: The IL-1β-stimulated cells are then treated with varying concentrations of this compound or dexamethasone.
-
Analysis: After the treatment period, cells and culture supernatants are collected for analysis. This includes:
-
PCR: To measure the mRNA expression of inflammatory and catabolic markers such as MMP-13, MMP-3, TNF-α, IL-6, and iNOS.[1]
-
Western Blot: To quantify the protein levels of key molecules like Collagen-II, MMP-13, and components of the NF-κB pathway (p65, p-p65, IκBα).[1]
-
Immunofluorescence: To visualize the expression and localization of proteins like Collagen-II within the cells.[1]
-
In Vivo Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM)
The DMM model is a widely used surgical model in mice that induces joint instability, leading to the progressive development of OA-like cartilage lesions.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. INTRA-ARTICULAR DEXAMETHASONE TO INHIBIT THE DEVELOPMENT OF POST-TRAUMATIC OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term usage of dexamethasone accelerating the initiation of osteoarthritis via enhancing the extracellular matrix calcification and apoptosis of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEXAMETHASONE: CHONDROPROTECTIVE CORTICOSTEROID OR CATABOLIC KILLER? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenacissoside G and Other Natural Anti-inflammatory Compounds
In the landscape of natural product research for anti-inflammatory drug discovery, Tenacissoside G, a C21 steroid isolated from the stems of Marsdenia tenacissima, has emerged as a compound of interest. While preliminary studies have illuminated its potential in mitigating inflammatory processes, a direct quantitative comparison with well-established natural anti-inflammatory agents has been challenging due to the limited availability of specific dose-response data for this compound. This guide aims to provide a comprehensive comparison of this compound with renowned natural anti-inflammatory compounds—curcumin, resveratrol, and quercetin (B1663063)—by presenting available qualitative and quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving a cascade of molecular events. A key regulatory hub in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. When activated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), the NF-κB pathway orchestrates the transcription of numerous genes encoding inflammatory mediators. These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively. Additionally, the pathway upregulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as matrix metalloproteinases (MMPs) that contribute to tissue degradation in chronic inflammatory conditions.
This compound has been shown to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway. In in vitro studies using an osteoarthritis model with IL-1β-stimulated primary mouse chondrocytes, this compound significantly inhibited the activation of NF-κB. This inhibitory action led to a downstream reduction in the expression of key inflammatory and catabolic mediators, including iNOS, TNF-α, IL-6, MMP-3, and MMP-13. A structurally related compound, Tenacissoside H, also isolated from Marsdenia tenacissima, has demonstrated similar anti-inflammatory properties by modulating both the NF-κB and p38 MAPK pathways.
Curcumin , the principal curcuminoid of turmeric, is a well-documented anti-inflammatory agent that modulates multiple signaling pathways. It is known to inhibit the activation of NF-κB, thereby downregulating the expression of COX-2, iNOS, and various pro-inflammatory cytokines.
Resveratrol , a polyphenol found in grapes and other fruits, exhibits its anti-inflammatory prowess by interfering with the NF-κB and MAPK signaling pathways. This leads to a decrease in the production of pro-inflammatory mediators such as TNF-α and IL-6.
Quercetin , a flavonoid abundant in many fruits and vegetables, also targets the NF-κB pathway to suppress the production of inflammatory cytokines and enzymes.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | IC50 Value |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~10-20 µM |
| TNF-α Release | LPS-stimulated macrophages | ~5-15 µM | |
| IL-6 Release | LPS-stimulated macrophages | ~5-20 µM | |
| COX-2 Expression | Various cell lines | ~5-25 µM | |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~20-50 µM |
| TNF-α Release | LPS-stimulated macrophages | ~15-40 µM | |
| IL-6 Release | LPS-stimulated macrophages | ~20-60 µM | |
| COX-2 Expression | Various cell lines | ~10-50 µM | |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~10-30 µM |
| TNF-α Release | LPS-stimulated macrophages | ~5-25 µM | |
| IL-6 Release | LPS-stimulated macrophages | ~10-40 µM | |
| COX-2 Expression | Various cell lines | ~15-50 µM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay methodology. The values presented are approximate ranges based on available literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified NF-κB and p38 MAPK signaling pathways.
Caption: Workflow for LPS-induced NO production assay.
Detailed Experimental Protocols
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Curcumin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle only. A positive control group can be treated with a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound demonstrates promising anti-inflammatory activity by targeting the NF-κB signaling pathway, a critical regulator of the inflammatory response. While the absence of specific quantitative data currently limits a direct potency comparison with established natural compounds like curcumin, resveratrol, and quercetin, the qualitative evidence suggests a similar mechanism of action. The provided experimental protocols offer a standardized framework for future investigations to quantify the anti-inflammatory efficacy of this compound and other novel natural products. Further research to determine the dose-response relationships and IC50 values of this compound is crucial to fully elucidate its therapeutic potential and position it within the broader landscape of natural anti-inflammatory agents.
Validating the Therapeutic Efficacy of Tenacissoside G: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic targets of Tenacissoside G, a naturally derived compound, in the contexts of osteoarthritis and paclitaxel-resistant ovarian cancer. Through a detailed comparison with established and alternative therapeutic agents, supported by experimental data and protocols, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
This compound in Osteoarthritis: Targeting the NF-κB Pathway
This compound has demonstrated significant potential in the management of osteoarthritis (OA) by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. In in-vitro models using interleukin-1β (IL-1β)-stimulated chondrocytes, this compound effectively suppresses the activation of NF-κB, a key regulator of inflammation and cartilage degradation in OA.
Comparative Analysis of NF-κB Pathway Inhibitors in Osteoarthritis
The following table summarizes the quantitative data on the inhibitory effects of this compound and alternative compounds on key markers of the NF-κB pathway in chondrocytes.
| Compound | Target | Cell Line | Concentration | Effect |
| This compound | p-p65/p65, MMP-13 | Primary mouse chondrocytes | Not Specified | Significantly suppressed NF-κB activation and inhibited expression of MMP-13. |
| Wogonoside | p-IKKα/β, p-IκBα, p-p65 | Mouse chondrocytes | Not Specified | Markedly induced phosphorylation of IKKα/β, IκBα and NF-κB p65 in a time-dependent manner, with the phosphorylation response reaching a peak at approximately 2 h.[1] |
| Kinsenoside | p-IκBα, p-P65 | Macrophages | Not Specified | Inhibited the phosphorylation of IκBα, which further reduced the downstream phosphorylation of P65. |
| Ginkgetin | NF-κB, MAPK | SW1353 human chondrocytes | Not Specified | Negatively regulates OA's inflammatory response and apoptosis. |
| Verbascoside | p-IKBα, p-NF-κB p65 | Rat cartilage tissue | 20 mg/kg | Markedly decreased the activation of IκBα and NF-κB p65. |
| Itaconate | STING/NF-κB | Chondrocytes | Not Specified | Alleviates the inflammation of osteoarthritis by activating Nrf2 and inhibiting the expression of NF-κB. |
| BMS-345541 | NF-κB pathway | OA chondrocytes | Not Specified | Variable inhibition of NF-κB pathway (phospho-serine 29) in different clusters of individual OA patients.[2] |
Experimental Protocols: Osteoarthritis
Western Blot for NF-κB p65 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB in IL-1β-stimulated chondrocytes.
-
Cell Culture and Treatment: Primary mouse chondrocytes are cultured and pre-treated with desired concentrations of this compound for a specified duration before stimulation with IL-1β (e.g., 10 ng/mL) for a time determined to induce maximal p65 phosphorylation (e.g., 30 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software, and the ratio of phosphorylated p65 to total p65 is calculated to determine the extent of inhibition.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Chondrocytes are grown on glass coverslips and treated with this compound followed by stimulation with IL-1β.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against p65 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.
-
Imaging: The localization of p65 is observed using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
References
Tenacissoside G: A Comparative Analysis of its Anti-Cancer Efficacy Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Tenacissoside G, a steroidal glycoside, across various cancer cell lines. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by available experimental data and detailed methodologies for key assays. This document is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutic agents.
Comparative Efficacy of this compound and Related Compounds
The anti-proliferative and pro-apoptotic effects of this compound and its analogue, Tenacissoside H, have been evaluated in different cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Citation |
| Tenacissoside H | LoVo | Colon Cancer | 24 | 40.24 | [1] |
| 48 | 13.00 | [1] | |||
| 72 | 5.73 | [1] | |||
| This compound | Various | Various | Data not available | Data not available |
Note: Specific IC50 values for this compound as a single agent were not available in the reviewed literature. One study reported a dose-dependent growth inhibitory activity in five colorectal cancer cell lines, but did not provide specific IC50 values.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Citation |
| Tenacissoside H | LoVo | Colon Cancer | Control | 0.51 ± 0.54 | [1] |
| Tenacissoside H | 31.77 ± 3.47 | [1] | |||
| This compound | A2780/T | Ovarian Cancer | This compound | Qualitative increase reported | |
| Colorectal Cancer Cell Lines | Colorectal Cancer | This compound + 5-FU | Increased apoptosis reported |
Note: While studies indicate that this compound induces apoptosis, specific quantitative data on the percentage of apoptotic cells following single-agent treatment is limited. One study on ovarian cancer cells reported an increase in apoptosis when used to reverse paclitaxel (B517696) resistance. Another study on colorectal cancer noted increased apoptosis when combined with 5-fluorouracil (B62378).
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Cancer Type | Effect | Citation |
| This compound | Colorectal Cancer Cell Lines | Colorectal Cancer | Induces cell cycle arrest (specific phase not detailed) | |
| This compound | A2780/T | Ovarian Cancer | Regulates cell cycle (specifics not detailed) |
Note: The literature suggests that this compound can induce cell cycle arrest in cancer cells; however, detailed quantitative data on the percentage of cells in each phase of the cell cycle is not currently available.
Signaling Pathways Modulated by this compound and Analogs
Research suggests that the anti-cancer effects of this compound and related compounds are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
p53 Signaling Pathway: In colorectal cancer cells, the synergistic effect of this compound with 5-fluorouracil was associated with the induction of p53 phosphorylation, suggesting an activation of this tumor suppressor pathway.
-
PI3K/Akt/mTOR Signaling Pathway: Studies on Tenacissoside H in colon cancer cells have shown that its pro-apoptotic effects are attenuated by the activation of the PI3K/Akt/mTOR pathway, indicating that Tenacissoside H may exert its effects by inhibiting this critical cell survival pathway.[1]
-
Wnt/β-catenin Signaling Pathway: Similar to the PI3K/Akt/mTOR pathway, the activation of the Wnt/β-catenin pathway was found to reduce the apoptosis-inducing effects of Tenacissoside H in colon cancer cells.[1]
-
Src/PTN/P-gp Signaling Axis: In the context of overcoming paclitaxel resistance in ovarian cancer cells, this compound is suggested to act by inhibiting the Src/PTN/P-gp signaling axis.
The following diagram illustrates the proposed signaling pathways influenced by this compound and its analogs.
Caption: Proposed signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
1. Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
-
Cell Culture and Treatment: Plate cells and treat with this compound or a vehicle control for the specified duration.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its interference with DNA staining.
-
Propidium Iodide Staining: Add a solution containing Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols.
Caption: Workflow for Cell Viability (CCK-8) Assay.
Caption: Workflow for Apoptosis Assay.
Caption: Workflow for Cell Cycle Analysis.
References
A Comparative Analysis of Tenacissoside G and Other Bioactive Glycosides from Marsdenia
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activities of Marsdenia Glycosides
The primary therapeutic interest in Marsdenia glycosides lies in their anti-cancer and anti-inflammatory activities. The C21 steroidal glycosides are recognized as the major antitumor constituents, operating through various mechanisms such as inhibiting cancer cell proliferation, regulating signaling pathways, and reversing multidrug resistance.[1]
The cytotoxic effects of various Marsdenia glycosides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, though it is crucial to consider the specific cell line and treatment duration for each study.
| Glycoside/Derivative | Cell Line | Activity (IC50) | Treatment Duration | Reference |
| Tenacissoside C | K562 (Leukemia) | 31.4 µM | 24 h | [5][6] |
| K562 (Leukemia) | 22.2 µM | 48 h | [5][6] | |
| K562 (Leukemia) | 15.1 µM | 72 h | [5][6] | |
| Marsectohexol Derivative 12 | A549 (Lung Cancer) | 5.2 µM | Not Specified | [5][7] |
| Marsdenialongise A | AGS (Gastric Cancer) | 5.69 µM | 48 h | [8] |
| Unnamed Glycoside 7 | HL-60 (Leukemia) | 2.19 µM | Not Specified | [7] |
| SMMC-7721 (Hepatoma) | 2.00 µM | Not Specified | [7] | |
| MCF-7 (Breast Cancer) | 7.58 µM | Not Specified | [7] | |
| SW480 (Colon Cancer) | 7.44 µM | Not Specified | [7] | |
| Unnamed Glycoside 3 | SKOV-3 (Ovarian Cancer) | 12.30 µM | Not Specified | [7] |
| A549 (Lung Cancer) | 16.79 µM | Not Specified | [7] | |
| Marstenacissides E & F | HL-60 (Leukemia) | 18.4 µM & 23.9 µM | Not Specified | [7] |
Recent studies have highlighted the anti-inflammatory potential of Marsdenia glycosides. Tenacissoside G, in particular, has been shown to be effective in an osteoarthritis model by inhibiting key inflammatory mediators. Other glycosides have demonstrated inhibitory effects on nitric oxide (NO) production, a key molecule in the inflammatory process.
| Glycoside | Assay | Activity (IC50 / Inhibition %) | Reference |
| This compound | Inhibition of IL-1β induced gene expression (iNOS, TNF-α, IL-6, MMP-3, MMP-13) in chondrocytes | Significantly inhibited expression | [9] |
| Marsdeosides A | NO Production Inhibition (LPS-activated RAW264.7) | IC50: 37.5 µM | [4][10] |
| Marsdeosides H | NO Production Inhibition (LPS-activated RAW264.7) | IC50: 38.8 µM | [4][10] |
| Marsdeosides I | NO Production Inhibition (LPS-activated RAW264.7) | IC50: 42.8 µM | [4][10] |
| Marstenacisside F1 | NO Production Inhibition (LPS-activated RAW264.7) | 48.19% inhibition at 40 µM | [11] |
| Marstenacisside F2 | NO Production Inhibition (LPS-activated RAW264.7) | 70.33% inhibition at 40 µM | [11] |
Key Signaling Pathways
Marsdenia glycosides exert their biological effects by modulating critical intracellular signaling pathways. This compound has been identified as an inhibitor of the NF-κB pathway in the context of inflammation, while Tenacissoside H has been shown to target the PI3K/Akt/mTOR pathway to induce autophagy and apoptosis in cancer cells.
In osteoarthritis, pro-inflammatory cytokines like IL-1β trigger the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB (p65 subunit), allowing it to translocate to the nucleus and activate the expression of genes encoding inflammatory mediators and matrix-degrading enzymes (e.g., MMPs, TNF-α). This compound has been shown to suppress this activation, thereby reducing cartilage damage.[9]
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and autophagy. Its overactivation is a common feature in many cancers. Tenacissoside H has been found to suppress this pathway, leading to the induction of apoptosis and autophagy, which can enhance the sensitivity of cancer cells to radiotherapy.[12]
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of Marsdenia glycosides. Below are detailed methodologies for extraction and key biological assays.
The initial step involves extracting the crude glycoside mixture from the plant material, typically the dried stems of M. tenacissima.[13]
-
Principle: This protocol uses solvent extraction to isolate crude steroidal glycosides from dried plant material, followed by chromatographic techniques for purification.
-
Protocol:
-
Preparation: Air-dry the stems of M. tenacissima in the shade and grind them into a coarse powder.[13]
-
Maceration: Soak the powdered material in 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature.[13]
-
Extraction: Allow the mixture to stand for 24-48 hours with occasional agitation to ensure thorough extraction.[13]
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.[13]
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude ethanolic extract.[13]
-
Purification: The crude extract is then subjected to further purification using column chromatography techniques, such as silica (B1680970) gel or Sephadex LH-20 columns, to isolate individual glycosides.[13]
-
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[14]
-
Workflow Diagram:
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test glycosides (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test glycosides. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
-
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentration of the Marsdenia glycoside for a specified time.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic) are distinguished based on their fluorescence signals. This method was used to show that Tenacissoside C induces apoptosis in K562 cells.[5]
-
References
- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker Discovery and Molecular Docking Reveal Marsdenia tenacissima Fermentation Product’s Anti-Lung Cancer Components | MDPI [mdpi.com]
- 4. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer activity of Marsdenialongise A, a new C21 steroidal glycoside isolated from Marsdenia longipes W.T. Wang (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tenacissoside G and Other NF-κB Inhibitors for Researchers
For Immediate Release
This comprehensive guide offers a detailed comparison of Tenacissoside G and other prominent Nuclear Factor-kappa B (NF-κB) inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of their efficacy, mechanisms of action, and supporting experimental data. All quantitative data is summarized in structured tables, and detailed protocols for key experiments are provided to facilitate reproducibility.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. A variety of natural and synthetic compounds have been identified as NF-κB inhibitors, each with distinct mechanisms of action. This guide focuses on this compound, a natural flavonoid, and compares its activity with other well-characterized NF-κB inhibitors.
Overview of Compared NF-κB Inhibitors
-
This compound: A flavonoid isolated from Marsdenia tenacissima, which has demonstrated anti-inflammatory properties. Recent studies indicate its potential to alleviate osteoarthritis by modulating the NF-κB pathway.[1]
-
Curcumin (B1669340): A natural polyphenol derived from turmeric, it is a well-documented inhibitor of the NF-κB signaling pathway.[2][3]
-
Parthenolide (B1678480): A sesquiterpene lactone found in the feverfew plant, known to inhibit NF-κB by targeting the IκB kinase (IKK) complex.[4][5][6]
-
Bortezomib: A proteasome inhibitor used in cancer therapy, which indirectly affects NF-κB signaling by preventing the degradation of IκBα.[7][8][9][10]
-
QNZ (EVP4593): A potent and selective synthetic inhibitor of NF-κB activation.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and other selected NF-κB inhibitors. Direct IC50 values for this compound on NF-κB inhibition are not yet widely published; however, its significant modulatory effects are noted.
| Inhibitor | Type | Target in NF-κB Pathway | IC50 Value | Key Findings |
| This compound | Natural Flavonoid | Suppresses NF-κB activation | Data not available | Significantly inhibited the expression of iNOS, TNF-α, IL-6, MMP-3, and MMP-13, and suppressed NF-κB activation in IL-1β-stimulated chondrocytes.[1] |
| Curcumin | Natural Polyphenol | IKKβ, p65 | ~18 µM (LPS-induced NF-κB activity in RAW264.7 cells) | Inhibits phosphorylation of IKKβ and p65, and prevents IκBα degradation.[2] |
| EF31 (Curcumin Analog) | Synthetic Curcuminoid | IKKβ | ~5 µM (LPS-induced NF-κB DNA binding in RAW264.7 macrophages) | More potent inhibitor of NF-κB DNA binding compared to curcumin.[11] |
| Parthenolide | Natural Sesquiterpene Lactone | IKK complex | Varies by cell type | Inhibits IKK, preventing IκBα degradation and subsequent NF-κB activation.[4][6] |
| Bortezomib | Synthetic Proteasome Inhibitor | 26S Proteasome | Varies by cell line | Prevents IκBα degradation, thereby inhibiting NF-κB nuclear translocation. In some contexts, it can paradoxically activate the canonical NF-κB pathway.[7][8][9][10] |
| QNZ (EVP4593) | Synthetic | IKK complex | 11 nM (NF-κB activation in Jurkat T cells) | Potent inhibitor of both NF-κB activation and TNF-α production. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for evaluating NF-κB inhibitors.
Caption: The canonical NF-κB signaling pathway and points of intervention by various inhibitors.
Caption: A general experimental workflow for the evaluation of NF-κB inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[12][13][14][15][16]
-
Western Blot for p65 Phosphorylation and IκBα Degradation
This technique is used to assess the levels of key proteins in the NF-κB signaling pathway.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor for 1-2 hours, followed by stimulation with TNF-α or LPS for a time course (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA Expression
qPCR is employed to measure the mRNA levels of NF-κB target genes.
-
Cell Treatment and RNA Extraction:
-
Treat cells with the inhibitor and/or stimulant as described for Western blotting.
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells as described above and harvest.
-
Isolate nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
-
Electrophoresis and Detection:
Conclusion
This compound emerges as a promising natural compound for the inhibition of the NF-κB pathway, with demonstrated efficacy in cellular models of inflammation. While direct quantitative comparisons with other inhibitors are pending further research to establish precise IC50 values, its significant impact on downstream inflammatory mediators is evident. This guide provides researchers with the foundational data and methodologies to further investigate this compound and other NF-κB inhibitors, facilitating the development of novel therapeutics for a range of inflammatory and malignant diseases.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. gut.bmj.com [gut.bmj.com]
- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative polymerase chain reaction (qPCR) for inflammatory cytokines [bio-protocol.org]
- 23. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. licorbio.com [licorbio.com]
- 27. 2.10. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
In Vivo Chondroprotective Effects of Tenacissoside G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo chondroprotective effects of Tenacissoside G with other therapeutic alternatives for osteoarthritis (OA). The information is supported by experimental data from preclinical studies, with a focus on the widely used destabilization of the medial meniscus (DMM) mouse model of OA. While direct comparative studies with specific quantitative data are limited in publicly available literature, this guide synthesizes the available evidence to provide a comprehensive overview for research and development purposes.
Executive Summary
This compound, a natural compound, has demonstrated significant chondroprotective effects in a DMM-induced osteoarthritis mouse model. Its mechanism of action involves the inhibition of key inflammatory and catabolic pathways, positioning it as a promising candidate for a disease-modifying osteoarthritis drug (DMOAD). This guide compares its performance with established treatments like Celecoxib and Hyaluronic Acid, as well as another herbal-derived agent, Angelica gigas Nakai.
Data Presentation
Due to the limited availability of directly comparable quantitative data from head-to-head in vivo studies in the DMM model, the following table is presented as a template to guide future comparative research. It outlines the key parameters that should be assessed to rigorously evaluate the chondroprotective efficacy of this compound against other agents.
Table 1: Comparative Efficacy of Chondroprotective Agents in DMM Mouse Model of Osteoarthritis (Template)
| Treatment Group | Dosage and Administration | OARSI Score (Mean ± SD) | Cartilage Thickness (μm, Mean ± SD) | Proteoglycan Content (% of Sham) | Key Inflammatory Markers (e.g., TNF-α, IL-1β) Fold Change vs. DMM Control |
| DMM Control | Vehicle | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hyaluronic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Angelica gigas Nakai | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sham Control | No Intervention | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific data in this table highlights a significant gap in the current literature and underscores the need for direct comparative studies.
Comparative Analysis of Chondroprotective Agents
This compound
This compound has been shown to protect cartilage from degradation in a DMM-induced OA mouse model.[1] The primary mechanism underlying its chondroprotective effect is the inhibition of the NF-κB signaling pathway.[1] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and matrix-degrading enzymes like MMP-13.[1] This leads to a decrease in cartilage damage and a reduction in the overall OARSI score, a standard measure of OA severity in animal models.[1]
Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug for OA symptom management. Its chondroprotective effects are attributed to the reduction of prostaglandin (B15479496) E2 (PGE2) production, which in turn decreases inflammation and the expression of catabolic enzymes. Studies in animal models of OA have shown that Celecoxib can reduce cartilage degradation.
Hyaluronic Acid (HA)
Intra-articular injection of hyaluronic acid is a common treatment for OA, aimed at restoring the viscoelastic properties of the synovial fluid and reducing inflammation. In animal models, HA has been shown to have chondroprotective effects by promoting the synthesis of extracellular matrix components and inhibiting chondrocyte apoptosis.
Angelica gigas Nakai
Extracts from Angelica gigas Nakai have demonstrated anti-inflammatory and chondroprotective effects in animal models of OA, primarily in chemically-induced models. Its mechanism of action also involves the suppression of the NF-κB pathway, leading to reduced expression of inflammatory mediators and matrix metalloproteinases.
Experimental Protocols
Destabilization of the Medial Meniscus (DMM) Surgical Procedure
The DMM model is a widely accepted surgical model that mimics the slow, progressive cartilage degeneration seen in human OA.
Procedure:
-
Anesthesia and Preparation: Mice are anesthetized, and the surgical site on the knee is shaved and sterilized.
-
Joint Exposure: A small incision is made on the medial side of the patellar tendon to expose the knee joint capsule.
-
Meniscus Destabilization: The medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is carefully transected.
-
Closure: The joint capsule and skin are sutured.
-
Post-operative Care: Analgesics are administered, and the animals are monitored for recovery.
This procedure leads to instability of the medial meniscus, resulting in abnormal loading of the articular cartilage and subsequent OA development over several weeks.
Safranin O-Fast Green Staining for Cartilage Histology
This staining method is used to visualize cartilage and assess proteoglycan content, a key indicator of cartilage health.
Procedure:
-
Sample Preparation: The knee joints are harvested, fixed in formalin, decalcified, and embedded in paraffin. Thin sections (5-6 µm) are cut.
-
Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.
-
Staining:
-
The sections are first stained with Weigert's iron hematoxylin (B73222) to stain the cell nuclei.
-
Next, they are stained with Fast Green, which stains the bone and other non-cartilaginous tissues.
-
Finally, the sections are counterstained with Safranin O, which stains the proteoglycan-rich cartilage matrix red/orange.
-
-
Dehydration and Mounting: The stained sections are dehydrated through graded ethanol and cleared in xylene before being mounted with a coverslip.
The intensity of the Safranin O staining is proportional to the proteoglycan content. A loss of Safranin O staining indicates cartilage degradation.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo validation.
References
Comparative Safety Profile Assessment: Tenacissoside G Against a Known Anti-Inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the safety profile of Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima (Roxb.), against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Due to the current lack of publicly available, specific safety data for this compound, this comparison utilizes available safety information for an ethanolic extract of Marsdenia tenacissima as a surrogate, alongside a comprehensive review of the known safety profile of Celecoxib. This approach is intended to provide a preliminary framework for assessing the potential safety of this compound, while clearly acknowledging the existing data gap.
Introduction to this compound and Comparator
This compound is a flavonoid derived from the dry roots of Marsdenia tenacissima (Roxb.). Emerging research indicates its potential as a therapeutic agent for osteoarthritis due to its anti-inflammatory properties. Specifically, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Celecoxib is a selective COX-2 inhibitor, a class of NSAIDs widely used for the management of pain and inflammation in osteoarthritis and other conditions. Its safety profile has been extensively studied in preclinical and clinical trials, providing a robust dataset for comparison.
Quantitative Safety Data Summary
The following tables summarize the available quantitative safety data for the ethanolic extract of Marsdenia tenacissima leaves and Celecoxib. It is crucial to note that the data for the Marsdenia tenacissima extract may not be directly representative of the safety profile of the isolated compound, this compound.
Table 1: Acute and Sub-chronic Oral Toxicity Data
| Parameter | Marsdenia tenacissima Ethanolic Leaf Extract (in rats) | Celecoxib (in rats and dogs) |
| Acute Oral Toxicity (LD50) | No toxic effect observed up to 5000 mg/kg[1] | LD50 >2000 mg/kg in rats |
| Sub-acute/Sub-chronic Oral Toxicity (NOAEL) | No adverse effects observed up to 1000 mg/kg/day for 28 days[1] | NOAEL of 150 mg/kg/day in a 3-month rat study and 25 mg/kg/day in a 3-month dog study |
Table 2: In Vitro Cytotoxicity Data
| Assay | Marsdenia tenacissima Extract (MTE) | Celecoxib |
| Erythrocyte Cytotoxicity | Dose-dependently increased erythrocyte fragmentation and shrinking[2] | Data on erythrocyte-specific cytotoxicity not readily available in comparable format |
| General Cell Viability (e.g., IC50 in various cell lines) | Cytotoxic to various cancer cell lines (e.g., K562)[3] | IC50 values vary depending on the cell line and assay conditions |
Table 3: Clinically Observed Adverse Effects of Celecoxib
| System Organ Class | Common Adverse Effects (>1/100 to <1/10) | Serious Adverse Effects |
| Gastrointestinal | Dyspepsia, diarrhea, abdominal pain, nausea, vomiting[4] | GI bleeding, perforation, ulceration[4][5][6] |
| Cardiovascular | Hypertension[5][7] | Myocardial infarction, stroke, thromboembolism[4][6][7] |
| Renal | - | Renal toxicity, fluid retention[4][7] |
| Hepatic | Elevated AST/ALT[4] | Liver toxicity, liver failure[5] |
| Skin and Subcutaneous Tissue | Rash | Stevens-Johnson syndrome, anaphylactic reactions[4] |
No clinical data is available for this compound or Marsdenia tenacissima extract.
Signaling Pathway and Experimental Workflows
3.1. This compound Anti-inflammatory Signaling Pathway
The proposed mechanism of action for this compound in alleviating osteoarthritis involves the inhibition of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
3.2. Experimental Workflow: Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
Caption: Workflow for an acute oral toxicity study following the OECD 423 guideline.
3.3. Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocols
4.1. Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dosing: A single oral dose of the test substance is administered using a stomach tube or cannula. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
Procedure: The test is a stepwise procedure using 3 animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
4.2. Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)
-
Test Animals: Typically rodents, with groups of at least 10 males and 10 females per dose level.
-
Dosing: The test substance is administered orally on a daily basis for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Histopathological examination of organs and tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
4.3. MTT Cell Viability Assay
-
Cell Culture: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test substance. Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control.
Discussion and Conclusion
This comparative guide highlights the significant data gap in the safety profile of this compound. While preliminary studies on Marsdenia tenacissima extract suggest a potentially low acute toxicity, this cannot be directly extrapolated to the purified compound. Furthermore, the observation of erythrocyte cytotoxicity with the extract warrants further investigation into the hematological safety of this compound.
In contrast, Celecoxib has a well-defined safety profile, with known risks of gastrointestinal, cardiovascular, and renal adverse events. These risks are a key consideration in its clinical use and are the subject of ongoing research and regulatory scrutiny.
For the research and development of this compound as a potential therapeutic agent for osteoarthritis, a comprehensive preclinical safety evaluation is imperative. This should include, at a minimum:
-
In vitro safety pharmacology: Including assessments for hERG channel inhibition to evaluate proarrhythmic potential.
-
In vivo acute, sub-chronic, and chronic toxicity studies in two species (one rodent, one non-rodent) to establish the NOAEL and identify target organs of toxicity.
-
Genotoxicity studies (e.g., Ames test, in vitro and in vivo micronucleus assays).
-
Safety pharmacology studies to assess effects on the central nervous, cardiovascular, and respiratory systems.
By generating robust preclinical safety data, the potential risks of this compound can be more accurately characterized, enabling a more direct and meaningful comparison with established therapies like Celecoxib and informing the design of future clinical trials.
References
- 1. Evaluation of Acute and Subacute Oral Toxicity Induced by Ethanolic Extract of Marsdenia tenacissima Leaves in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib oral capsule side effects: Mild to serious [medicalnewstoday.com]
- 6. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 7. Celecoxib: Side Effects and How to Manage Them [healthline.com]
Reproducibility of Tenacissoside G's Effects: A Comparative Guide for Researchers
An analysis of existing literature suggests a consistent pattern of anti-cancer and anti-inflammatory activity for Tenacissoside G and its analogs across various preclinical models, although a direct inter-laboratory reproducibility study has yet to be conducted. This guide provides a comparative overview of the reported effects, experimental protocols, and underlying signaling pathways to aid researchers in evaluating and potentially replicating these findings.
This document synthesizes data from multiple independent research groups to offer a comprehensive look at the biological effects of this compound, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The collective evidence points towards its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. While methodologies and specific models vary, the core findings on its mechanisms of action, including the induction of apoptosis and modulation of key inflammatory signaling pathways, show a promising degree of consistency.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy as reported in different studies, the following tables summarize the quantitative data on its anti-proliferative and anti-inflammatory effects.
Table 1: Anti-Proliferative Activity of Tenacissosides
| Compound | Cell Line | Assay | IC50 Value | Duration (hours) | Laboratory/Study |
| This compound | HCT-116 (Colorectal Cancer) | CCK-8 | Not specified (used in combination) | 48 | Shanghai General Hospital[1] |
| This compound | A2780/T (Paclitaxel-resistant Ovarian Cancer) | CCK-8 | Not specified (used in combination) | 24 | Not specified in abstract[2] |
| Tenacissoside H | LoVo (Colon Cancer) | MTT | 40.24 µg/mL | 24 | Not specified in abstract[3] |
| Tenacissoside H | LoVo (Colon Cancer) | MTT | 13.00 µg/mL | 48 | Not specified in abstract[3] |
| Tenacissoside H | LoVo (Colon Cancer) | MTT | 5.73 µg/mL | 72 | Not specified in abstract[3] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Method | Quantitative Data | Laboratory/Study |
| This compound + 5-FU | HCT-116 | Increased apoptosis | Flow Cytometry | Data presented as synergistic effect | Shanghai General Hospital[1] |
| This compound + 5-FU | HCT-116 | Cell cycle arrest | Flow Cytometry | Data presented as synergistic effect | Shanghai General Hospital[1] |
| This compound + PTX | A2780/T | Increased apoptosis | Flow Cytometry, Hoechst 33342 | Not specified in abstract | Not specified in abstract[2] |
| Tenacissoside H | LoVo | Increased apoptosis | Annexin V-FITC/PI Flow Cytometry | Apoptosis rate of 31.77 ± 3.47% | Not specified in abstract[3] |
Table 3: Anti-Inflammatory Effects
| Compound | Model | Key Markers Inhibited | Method | Laboratory/Study |
| This compound | IL-1β-induced mouse chondrocytes | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | PCR, Western Blot | Xi'an Hong Hui Hospital[4] |
| Tenacissoside H | LPS-induced zebrafish | tnf-α, cox-2, il-1b, il-8, nos2b | RT-PCR | Not specified in abstract[5] |
| Tenacissoside H | RANKL-induced osteoclasts | Il-1β, Il-6, Tnf-α | Real-time quantitative PCR | Not specified in abstract[6] |
Experimental Protocols
The following are summaries of key experimental methodologies as described in the cited literature, providing a basis for replication and further investigation.
In Vitro Anti-Cancer Assays
-
Cell Proliferation Assay (CCK-8/MTT): Colorectal and ovarian cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound, alone or in combination with chemotherapeutic agents (5-fluorouracil or paclitaxel). Cell viability was assessed after 24, 48, or 72 hours of incubation by adding CCK-8 or MTT reagent and measuring the absorbance at the appropriate wavelength.[1][2][3]
-
Apoptosis Analysis (Flow Cytometry): Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometric analysis. Cells were treated with the compounds for a specified duration, harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[1][2][3]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p53, p-p53, caspases, Src, p-Src, PTN, P-gp) were determined by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies.[1][2]
In Vivo Anti-Cancer Xenograft Model
-
Colorectal Cancer Xenograft: Nude mice were subcutaneously injected with HCT-116 human colorectal cancer cells. Once tumors reached a certain volume, mice were randomly assigned to treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, combination of 5-FU and this compound). Tumor growth was monitored regularly, and at the end of the experiment, tumors were excised, weighed, and analyzed for relevant biomarkers.[1]
In Vitro Anti-Inflammatory and Osteoarthritis Assays
-
Primary Chondrocyte Culture and Treatment: Primary mouse chondrocytes were isolated and cultured. To mimic osteoarthritic conditions, cells were stimulated with interleukin-1β (IL-1β). The protective effects of this compound were evaluated by pre-treating the cells with the compound before IL-1β stimulation.[4]
-
Gene Expression Analysis (PCR): The mRNA expression levels of inflammatory and catabolic genes (e.g., iNOS, TNF-α, IL-6, MMP-3, MMP-13) were quantified using real-time quantitative PCR.[4]
-
NF-κB Activation Assay: The inhibition of NF-κB activation was assessed by measuring the phosphorylation of p65 and the degradation of IκBα via Western blot analysis.[4][6]
Signaling Pathways and Mechanisms of Action
The reproducibility of this compound's effects is further supported by the consistent implication of specific signaling pathways across different studies and disease models.
Anti-Cancer Signaling Pathways
This compound and its analogs consistently demonstrate pro-apoptotic activity in cancer cells through the modulation of key signaling cascades. In colorectal cancer, this compound in combination with 5-FU was shown to induce p53 phosphorylation, suggesting an activation of the p53-mediated apoptotic pathway.[1] In paclitaxel-resistant ovarian cancer, this compound was found to inhibit the Src/PTN/P-gp signaling axis, leading to the reversal of drug resistance.[2] Furthermore, Tenacissoside H has been reported to induce apoptosis in colon cancer cells by downregulating GOLPH3 and subsequently inhibiting the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[3]
Anti-Inflammatory Signaling Pathway
A recurring theme in the anti-inflammatory effects of Tenacissosides G and H is the inhibition of the NF-κB signaling pathway. In a model of osteoarthritis, this compound was shown to significantly suppress IL-1β-stimulated NF-κB activation in chondrocytes.[4] This was evidenced by a decrease in the phosphorylation of the p65 subunit and a stabilization of the inhibitory protein IκBα. Similarly, Tenacissoside H demonstrated anti-inflammatory and anti-osteolytic effects by inhibiting the IKK/NF-κB pathway.[6]
Experimental Workflow for In Vitro Anti-Inflammatory Evaluation
The general workflow for assessing the anti-inflammatory effects of this compound in vitro is outlined below.
References
- 1. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Tenacissoside G: A Potential Natural Alternative to Corticosteroid Therapy in Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tenacissoside G and corticosteroids, focusing on their potential applications in treating inflammatory conditions. By examining their mechanisms of action, efficacy in preclinical models, and safety profiles, this document aims to furnish researchers and drug development professionals with the necessary data to evaluate this compound as a viable alternative to conventional corticosteroid therapies.
Introduction to this compound and Corticosteroids
Corticosteroids are potent anti-inflammatory drugs that mimic the effects of endogenous glucocorticoids.[1] They are widely prescribed for a range of inflammatory and autoimmune diseases.[2] However, their long-term use is associated with a significant burden of adverse effects, including metabolic changes, immunosuppression, and osteoporosis.[2]
This compound is a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima.[3] Emerging research has highlighted its significant anti-inflammatory properties, suggesting it may offer a safer therapeutic alternative. This guide delves into the current scientific evidence to support this potential.
Mechanism of Action: A Tale of Two Pathways
Both this compound and corticosteroids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. However, the specifics of their interactions differ.
This compound has been shown to significantly suppress the activation of the NF-κB pathway.[3] In experimental models of osteoarthritis, this compound inhibited the phosphorylation of p65 and IκBα, key steps in the activation of NF-κB, in response to the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[3]
Corticosteroids , such as dexamethasone (B1670325), also inhibit the NF-κB pathway. They achieve this by increasing the expression of IκBα, the inhibitor of NF-κB, and by directly interacting with the p65 subunit of NF-κB to prevent its transcriptional activity.[4][5]
Figure 1: Simplified signaling pathways of this compound and Corticosteroids.
Comparative Efficacy in an Osteoarthritis Model
To provide a framework for comparison, this guide utilizes data from studies on IL-1β-induced inflammation in chondrocytes, a common model for osteoarthritis research. While direct comparative studies are lacking, the following tables summarize the effects of this compound and dexamethasone on key inflammatory and catabolic markers.
Table 1: Effect of this compound on Inflammatory and Catabolic Gene Expression in IL-1β-Induced Mouse Chondrocytes [3]
| Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| iNOS | Control | 1.0 |
| IL-1β | ~6.5 | |
| IL-1β + this compound (10 μM) | ~2.5 | |
| IL-1β + this compound (20 μM) | ~1.5 | |
| TNF-α | Control | 1.0 |
| IL-1β | ~4.5 | |
| IL-1β + this compound (10 μM) | ~2.0 | |
| IL-1β + this compound (20 μM) | ~1.2 | |
| IL-6 | Control | 1.0 |
| IL-1β | ~7.0 | |
| IL-1β + this compound (10 μM) | ~3.0 | |
| IL-1β + this compound (20 μM) | ~1.8 | |
| MMP-3 | Control | 1.0 |
| IL-1β | ~5.5 | |
| IL-1β + this compound (10 μM) | ~2.5 | |
| IL-1β + this compound (20 μM) | ~1.5 | |
| MMP-13 | Control | 1.0 |
| IL-1β | ~8.0 | |
| IL-1β + this compound (10 μM) | ~3.5 | |
| IL-1β + this compound (20 μM) | ~2.0 |
Table 2: Effect of Dexamethasone on Inflammatory Gene Expression in IL-1β-Induced Human Chondrocytes (Illustrative Data) [3][6]
| Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| IL-6 | Control | 1.0 |
| IL-1β | Significant Increase | |
| IL-1β + Dexamethasone (100 nM) | Significant Decrease | |
| MMP-13 | Control | 1.0 |
| IL-1β | Significant Increase | |
| IL-1β + Dexamethasone (100 nM) | Significant Decrease |
Note: The data for dexamethasone is illustrative and compiled from studies with similar experimental setups. Direct quantitative comparison with this compound is not possible without head-to-head studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound Anti-Inflammatory Assay in Chondrocytes[4]
-
Cell Culture: Primary mouse chondrocytes are isolated and cultured.
-
Induction of Inflammation: Chondrocytes are stimulated with 10 ng/mL of IL-1β for 24 hours to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 μM and 20 μM) for 2 hours prior to IL-1β stimulation.
-
Gene Expression Analysis: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
-
Protein Analysis: Western blotting is used to detect the protein levels of key signaling molecules in the NF-κB pathway, such as p-p65 and p-IκBα.
Figure 2: Experimental workflow for this compound anti-inflammatory assay.
Safety and Side Effect Profile
A critical consideration for any therapeutic agent is its safety profile.
This compound and Marsdenia tenacissima Extract: The extract of Marsdenia tenacissima has been reported to have few side effects.[7] However, some individuals may experience mild gastrointestinal discomfort (such as nausea and mild diarrhea), dizziness, and headaches, particularly at high doses or when taken on an empty stomach. Topical application may lead to skin irritation in sensitive individuals. It is advised that people with Irritable Bowel Syndrome (IBS) and diarrhea should avoid consuming the root of Marsdenia tenacissima as it may worsen their condition.[1] Specific toxicological studies on isolated this compound are not yet widely available.
Corticosteroids: The side effects of corticosteroids are well-documented and can be significant, especially with long-term use. These include:
-
Metabolic: Weight gain, hyperglycemia, and diabetes.[2]
-
Musculoskeletal: Osteoporosis and muscle weakness.[2]
-
Cardiovascular: Hypertension.[2]
-
Immunosuppression: Increased risk of infections.
-
Dermatological: Skin thinning and acne.[2]
-
Ophthalmic: Glaucoma and cataracts.
-
Psychiatric: Mood swings and anxiety.[2]
Conclusion and Future Directions
The primary advantage of this compound may lie in its potentially more favorable side-effect profile. While further rigorous toxicological studies are essential, the traditional use and initial reports on Marsdenia tenacissima extract suggest a lower incidence of severe adverse effects compared to long-term corticosteroid therapy.
For researchers and drug development professionals, this compound represents a promising lead compound for the development of a new class of anti-inflammatory drugs. Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound with various corticosteroids in different inflammatory models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Comprehensive toxicology studies: To establish a complete safety profile of the purified compound.
-
Clinical trials: To evaluate the efficacy and safety of this compound in human subjects with inflammatory conditions.
The development of this compound as a therapeutic agent could offer a much-needed alternative for patients who are intolerant to or at high risk of the adverse effects of long-term corticosteroid use.
References
- 1. easyayurveda.com [easyayurveda.com]
- 2. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone regulates gene expression in chondrocytes through MKP-1 and downregulates cholesterol hydroxylases CH25H and CYP7B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone Release from Within Engineered Cartilage as a Chondroprotective Strategy Against Interleukin-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone regulates gene expression in chondrocytes through MKP-1 and downregulates cholesterol hydroxylases CH25H and CYP7B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Tenacissoside G with other compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Tenacissoside G
This compound (Tsd-G), a steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated notable anti-tumor properties. Recent preclinical studies have illuminated its potential to act synergistically with established chemotherapeutic agents, offering a promising avenue to enhance treatment efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data and detailed methodologies, to inform further research and drug development.
Synergistic Anti-Cancer Effects: A Comparative Overview
This compound has been shown to work in concert with conventional chemotherapy drugs, significantly amplifying their anti-cancer activity in various cancer cell lines. The following tables summarize the key findings from preclinical studies, highlighting the synergistic potential of Tsd-G in combination therapies.
Table 1: Synergistic Combination of this compound and Paclitaxel (B517696) in Ovarian Cancer
| Experimental Model | Combination | Key Synergistic Effects | Mechanism of Action | Reference |
| Paclitaxel-resistant ovarian cancer cells (A2780/T) | This compound + Paclitaxel (PTX) | Reversal of paclitaxel resistance, enhanced inhibition of cell proliferation, increased apoptosis, and reduced cell migration. | Inhibition of the Src/PTN/P-gp signaling axis. Tsd-G downregulates the expression and phosphorylation of Src, which in turn inhibits the expression of Pleiotrophin (PTN) and P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[1][2] | [1][2] |
Table 2: Synergistic Combination of this compound and 5-Fluorouracil (B62378) in Colorectal Cancer
| Experimental Model | Combination | Key Synergistic Effects | Mechanism of Action | Reference |
| Human colorectal cancer cell lines and xenograft mouse model | This compound + 5-Fluorouracil (5-FU) | Potentiated inhibitory effect on cancer cell growth, enhanced cell cycle arrest, and increased induction of apoptosis. The synergistic anti-tumor effect was also validated in vivo.[3] | Induction of p53-mediated apoptosis. The combination treatment leads to increased DNA damage and activation of the caspase cascade, mediated by the phosphorylation of p53 at Serine 46.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the synergistic effects of this compound.
Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the partner compound (e.g., Paclitaxel or 5-FU), or a combination of both for a defined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following treatment, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution.
-
Incubation and Absorbance Reading: Plates are incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The combination index (CI) is determined using CompuSyn software, where CI < 1 indicates synergy.[3]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the respective compounds as described for the viability assay. After treatment, cells are harvested by trypsinization and washed with cold PBS.
-
Annexin V and PI Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified to assess the pro-apoptotic effects of the combination therapy.[1][3]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Src, P-gp, p53, caspases) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the expression levels of the target proteins.[1][3]
Visualizing the Mechanisms of Synergy
To better understand the complex biological processes underlying the synergistic effects of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Workflow for Evaluating Synergy.
Src/PTN/P-gp Signaling Pathway Inhibition.
p53-Mediated Apoptosis Pathway Activation.
References
- 1. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells | springermedizin.de [springermedizin.de]
- 3. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tenacissoside G
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds like Tenacissoside G are paramount to ensuring a safe and compliant work environment. This guide provides a procedural overview of the essential steps for the safe disposal of this compound, emphasizing safety protocols and operational integrity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data, the compound is chemically stable under standard ambient conditions. However, adherence to standard laboratory hygiene practices is essential. This includes wearing personal protective equipment (PPE), changing any contaminated clothing, and washing hands thoroughly after handling the substance.
Personal Protective Equipment (PPE) Recommendations:
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with dust or splashes. |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Lab coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Dust mask or respirator (if generating dusts) | To avoid inhalation of dust particles. |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If feeling unwell, consult a physician.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Have the victim drink water (two glasses at most) immediately and consult a physician.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Characterization and Segregation:
-
Determine if the this compound waste is considered hazardous. While the provided safety data does not classify it as a carcinogen, it should be treated as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
-
Containment and Labeling:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and sealable waste container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department.[1]
-
Emergency Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.
-
Ensure Adequate Ventilation: Increase ventilation in the area to disperse any dusts.
-
Contain the Spill: Cover drains to prevent environmental contamination.
-
Clean-up:
-
For dry spills, carefully take up the material, avoiding dust generation.
-
Collect the spilled material and any contaminated cleaning supplies in a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
